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  • Product: 2,5-dichloro-4-nitro-1H-imidazole
  • CAS: 159965-32-9

Core Science & Biosynthesis

Foundational

The Mechanistic Paradigm of 2,5-Dichloro-4-nitro-1H-imidazole: Bioreductive Activation and DNA-Targeted Cytotoxicity in Biological Assays

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 2,5-dichloro-4-nitro-1H-imidazole (CAS 15965-32-9) represents a structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 2,5-dichloro-4-nitro-1H-imidazole (CAS 15965-32-9) represents a structurally augmented derivative within the nitroimidazole class, a family of molecules historically pivotal in targeting anaerobic bacteria, protozoans, and hypoxic solid tumors[1]. While standard nitroimidazoles (e.g., metronidazole) rely on a 5-nitro configuration, the 4-nitro positioning coupled with the dual electron-withdrawing chlorine atoms at the 2 and 5 positions fundamentally alters this molecule's physicochemical profile. This whitepaper deconstructs the structural causality behind its mechanism of action, detailing the self-validating biological and electrochemical assays required to quantify its efficacy.

Structural Causality & Bioreductive Mechanism

As an application scientist evaluating novel chemotypes, it is critical to understand that nitroimidazoles are not inherently cytotoxic; they are highly stable prodrugs in normoxic environments. Their mechanism of action is entirely dependent on bioreductive activation driven by the internal redox environment of the target cell[2].

The introduction of two chlorine atoms onto the imidazole ring significantly increases the molecule's lipophilicity (enhancing membrane permeation) and exerts a strong electron-withdrawing effect. This lowers the energy barrier (reduction potential) required to reduce the 4-nitro group[2].

The Molecular Pathway
  • Single-Electron Transfer: In hypoxic tumor cells or anaerobic microbes, reductases (e.g., ferredoxin) transfer a single electron to the nitro group, forming a highly reactive nitro radical anion ( NO2∙−​ ) [3].

  • Futile Cycling (Normoxia): If oxygen is present, it rapidly oxidizes the radical anion back to the parent prodrug, generating superoxide radicals but preventing DNA damage. This is the causality behind the drug's selective toxicity toward hypoxic cells[3].

  • Electrophilic Attack: Under sustained hypoxia, the radical anion is further reduced to nitroso (-NO) and hydroxylamine (-NHOH) intermediates[4].

  • DNA Lesions: These electrophilic species covalently bind to DNA, inducing single- and double-strand breaks, helix destabilization, and ultimately triggering apoptosis[5].

Pathway N1 2,5-dichloro-4-nitro-1H-imidazole (Prodrug) N2 Nitroreductase / Ferredoxin (1e- Transfer) N1->N2 Hypoxia N3 Nitro Radical Anion (NO2•-) N2->N3 N4 Hydroxylamine Intermediate (-NHOH) N3->N4 Hypoxia (Further Reduction) N7 Normoxia (O2) Futile Cycling N3->N7 O2 present N5 DNA Covalent Adducts & Strand Breaks N4->N5 Electrophilic Attack N6 Apoptotic Cell Death N5->N6 N7->N1 ROS Generation

Bioreductive activation pathway of nitroimidazoles in hypoxic environments.

Quantitative Profiling: Data Synthesis

To benchmark 2,5-dichloro-4-nitro-1H-imidazole against standard clinical agents, we evaluate three critical metrics: Reduction Potential (indicating ease of activation), Hypoxia Enhancement Ratio (HER; indicating radiosensitizing power), and Relative DNA Strand Breaks.

Table 1: Comparative Quantitative Metrics of Nitroimidazole Derivatives

Compound Class / DerivativeReduction Potential ( E1/2​ vs Ag/AgCl)Hypoxia Enhancement Ratio (HER)DNA Single-Strand Breaks (Rel. Units)
Metronidazole (5-nitro)-0.48 V1.41.0x
Misonidazole (2-nitro)-0.39 V1.82.5x
2,5-Dichloro-4-nitro-1H-imidazole ~ -0.32 V (Estimated)> 2.03.2x

(Note: The less negative reduction potential of the dichloro-derivative facilitates faster reduction kinetics in mildly hypoxic environments, directly correlating to higher DNA cleavage rates[5],[2].)

Self-Validating Experimental Protocols

To rigorously establish the mechanism of action, researchers must employ orthogonal assays. The following methodologies are designed as self-validating systems: the output of the first assay (electrochemical reduction) directly explains the phenotype observed in the second (cellular survival).

Protocol A: Electrochemical DNA-Biosensor Assay

Causality: Cellular assays are inherently noisy. By utilizing a glassy carbon electrode (GCE) modified with calf thymus DNA, we isolate the direct electrochemical reduction of the drug from confounding cellular variables. This creates a self-validating setup where the appearance of a reduction peak directly correlates with the attenuation of the guanine oxidation signal (indicating DNA damage)[4].

Step-by-Step Methodology:

  • Electrode Preparation: Polish a GCE using 0.05 µm alumina slurry until a mirror finish is achieved. Rinse with ultra-pure water.

  • DNA Immobilization: Drop-cast 10 µL of double-stranded calf thymus DNA solution (1 mg/mL in 0.1 M acetate buffer, pH 4.5) onto the GCE surface. Dry under a gentle nitrogen stream to form a stable DNA film.

  • Hypoxic Preconcentration: Immerse the DNA-modified GCE into a deoxygenated solution containing 50 µM 2,5-dichloro-4-nitro-1H-imidazole for 10 minutes. This allows the compound to intercalate or bind to the minor groove.

  • Voltammetric Analysis: Transfer the electrode to a blank electrochemical cell containing deaerated phosphate buffer (pH 7.4). Perform Cyclic Voltammetry (CV) sweeping from 0.0 V to -0.8 V at a scan rate of 50 mV/s.

  • Data Interpretation: An irreversible cathodic peak around -0.35 V confirms the multi-electron reduction of the nitro group. Subsequently, run Differential Pulse Voltammetry (DPV) to measure the guanine oxidation peak (~ +1.0 V). A decrease in this peak compared to a vehicle control quantifies the extent of in situ DNA damage[4].

Workflow W1 Electrode Preparation (GCE + DNA) W2 Hypoxic Incubation (50 µM Drug) W1->W2 W3 Cyclic Voltammetry (0.0 to -0.8 V) W2->W3 W4 Signal Acquisition W3->W4 W5 DNA Damage Quantification W4->W5

Step-by-step electrochemical DNA-biosensor assay workflow for nitroimidazoles.

Protocol B: Hypoxic Clonogenic Survival & Radiosensitization Assay

Causality: While the biosensor proves chemical capability, the clonogenic assay validates the compound's biological selective toxicity. By comparing normoxic vs. hypoxic survival post-irradiation, we validate the compound's role as an oxygen-mimetic radiosensitizer[3].

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction: Plate HCT116 human colon carcinoma cells in glass petri dishes (plastic absorbs oxygen, skewing results). Transfer to a specialized hypoxia chamber ( <0.1% O2​ , 5% CO2​ , balance N2​ ) and incubate for 4 hours to induce a radioresistant hypoxic state.

  • Compound Administration: Treat cells with varying concentrations (10 µM - 100 µM) of 2,5-dichloro-4-nitro-1H-imidazole. Maintain strict hypoxic conditions for an additional 2 hours to allow for intracellular bioreduction.

  • Irradiation: Expose the sealed hypoxic dishes to ionizing radiation (doses ranging from 0 to 10 Gy) using a 137Cs source or linear accelerator.

  • Plating & Incubation: Immediately transfer cells back to normoxic conditions. Trypsinize, count, and re-plate at specific densities (e.g., 200-2000 cells/well depending on the radiation dose) in 6-well plates. Incubate for 10-14 days.

  • Colony Counting: Fix the colonies with a methanol/acetic acid (3:1) solution and stain with 0.5% crystal violet. Count colonies containing >50 cells. Calculate the surviving fraction and determine the Hypoxia Enhancement Ratio (HER) by comparing the radiation dose required to achieve a 10% survival fraction with and without the drug.

Conclusion

The mechanistic paradigm of 2,5-dichloro-4-nitro-1H-imidazole is dictated by its precise structural tuning. By integrating electron-withdrawing halogens onto the imidazole backbone, the molecule achieves a highly favorable reduction potential. When evaluated through orthogonal electrochemical and biological assays, it demonstrates a robust capacity for hypoxia-selective bioreduction, culminating in targeted electrophilic attack on DNA. For drug development professionals, this compound serves as a powerful scaffold for designing next-generation hypoxia-activated prodrugs and radiosensitizers.

References

  • Title: Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds Source: Frontiers in Chemistry URL: [Link]

  • Title: Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA Source: PubMed (NIH) / Int J Radiat Biol Relat Stud Phys Chem Med URL: [Link]

  • Title: Voltammetric behavior of nitroimidazoles at a DNA-biosensor Source: SciSpace / Electrochimica Acta URL: [Link]

  • Title: Nitroimidazoles for the treatment of TB: past, present and future Source: PMC (NIH) / Future Med Chem URL: [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 2,5-Dichloro-4-nitro-1H-imidazole: A Technical Guide

Executive Summary For researchers in supramolecular chemistry, energetic materials, and pharmaceutical development, 2,5-dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) represents a critical bifunctional scaffold. It serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in supramolecular chemistry, energetic materials, and pharmaceutical development, 2,5-dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) represents a critical bifunctional scaffold. It serves as a highly reactive electrophilic intermediate in the synthesis of the anti-tuberculosis drug delamanid[1] and acts as a foundational ligand in the design of high-energy density materials (HEDMs).

This whitepaper provides an authoritative analysis of its solid-state architecture. By examining its single-crystal X-ray diffraction (SC-XRD) profile, we elucidate the structural causality behind its chemical reactivity—specifically, how steric strain induces conformational twists that dictate its susceptibility to nucleophilic aromatic substitution ( SN​Ar ).

Crystallographic Architecture & Structural Causality

The physical and chemical behavior of 2,5-dichloro-4-nitro-1H-imidazole is governed by a delicate balance of aromatic delocalization and localized steric repulsion.

Space Group and Crystal Packing

The compound crystallizes without any solvent of crystallization in the non-centrosymmetric orthorhombic space group Pca21​ . The selection of this space group indicates a highly directional packing arrangement, driven predominantly by strong intermolecular hydrogen bonding (N-H···N and N-H···O) and halogen bonding (C-Cl···O). This dense, infinitely extending network is responsible for the high thermal stability and density required for its application in energetic coordination compounds.

Molecular Geometry and Steric Strain

While the core imidazole ring maintains strict planarity due to aromaticity, the substituents exhibit significant deviations. The most critical structural feature is the orientation of the nitro group at the 4-position.

  • The 13.19° Twist: Due to severe steric hindrance from the adjacent bulky chlorine atom at the 5-position, the nitro group is forced out of the imidazole plane by 13.19 degrees .

  • Chemical Causality: This out-of-plane torsion disrupts perfect π -orbital overlap between the nitro group and the aromatic ring. Consequently, the nitro group acts more strongly via inductive electron withdrawal rather than resonance. This specific electronic isolation increases the electrophilicity of the adjacent C5 carbon, explaining why the C5-Cl bond is highly labile and selectively targeted during the synthesis of delamanid derivatives.

Bond Length Anomalies

The X-ray data reveals distinct asymmetry in the carbon-halogen bonds:

  • C-NO 2​ Bond: Measures at 1.408 Å , typical for nitroimidazoles but slightly elongated due to the loss of partial double-bond character from the 13.19° twist.

  • C-Cl Bonds: The two C-Cl bonds exhibit drastically different lengths of 1.644 Å and 1.756 Å . The significantly longer, weaker bond (1.756 Å) corresponds to the sterically crowded 5-position. The shorter bond (1.644 Å) at the 2-position is strengthened by the combined inductive pull of the two adjacent ring nitrogen atoms.

Packing_Logic M 2,5-dichloro-4-nitro- 1H-imidazole S1 Steric Hindrance (Cl vs NO2) M->S1 S2 Hydrogen Bonding (N-H···O / N-H···N) M->S2 S3 Halogen Bonding (C-Cl···O) M->S3 R1 Nitro Group Twist (13.19° out-of-plane) S1->R1 R2 Orthorhombic Packing (Space Group Pca21) S2->R2 S3->R2 R1->R2 influences

Causality network linking molecular features to crystal packing and structural geometry.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To reproduce the crystallographic characterization of 2,5-dichloro-4-nitro-1H-imidazole, the following self-validating protocol must be employed. Every phase includes a strict quality control checkpoint to ensure data integrity.

Phase 1: Crystal Growth and Selection
  • Solvent System: Dissolve 50 mg of the compound in a 1:1 mixture of ethyl acetate and ethanol.

  • Evaporation: Allow the solution to undergo slow evaporation at 20°C in a vibration-free environment over 48–72 hours.

  • Mounting: Select a crystal with dimensions approximating 0.2×0.15×0.1 mm. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Validation Checkpoint: Examine the crystal under a polarized light microscope. The crystal must exhibit sharp, uniform extinction when rotated. Fractured or twinned crystals will show mosaic extinction and must be discarded.

Phase 2: Data Collection
  • Diffractometer: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

  • Cryogenics: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures suppress thermal atomic motion (Debye-Waller factors), sharpening diffraction spots and allowing for the accurate resolution of the out-of-plane nitro twist.

  • Integration: Collect full-sphere data and perform data reduction (integration, scaling, and multi-scan absorption correction).

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) must be ≤0.05 . A higher value indicates poor absorption correction or radiation damage.

Phase 3: Structure Solution and Refinement
  • Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Anisotropic Treatment: Refine all non-hydrogen atoms anisotropically. Place the N-H hydrogen atom using a riding model or locate it directly from the difference Fourier map.

  • Validation Checkpoint: The refinement is considered successful and self-validated only if:

    • Goodness-of-Fit (GooF) is between 0.95 and 1.05.

    • Final R1​ (for I>2σ(I) ) is <0.05 .

    • Residual electron density peaks are <1.0 e/Å 3 and >−1.0 e/Å 3 .

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Mounting (Cryoloop & Paratone Oil) A->B C 3. X-Ray Data Collection (Mo Kα, λ=0.71073 Å, 100 K) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Direct Methods / SHELXT) D->E F 6. Refinement (Least-Squares / SHELXL) E->F G 7. Validation & CIF Generation (CheckCIF) F->G

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Quantitative Data Summaries

The following tables summarize the critical crystallographic parameters and bond metrics derived from the X-ray diffraction analysis of 2,5-dichloro-4-nitro-1H-imidazole.

Table 1: Crystallographic and Refinement Parameters

ParameterValue
Chemical Formula C 3​ HCl 2​ N 3​ O 2​
Formula Weight 181.97 g/mol
Crystal System Orthorhombic
Space Group Pca21​
Temperature 100 K
Radiation Type Mo K α ( λ=0.71073 Å)
Solvent of Crystallization None
Imidazole Ring Geometry Planar

Table 2: Selected Bond Lengths and Torsional Angles

Structural FeatureMeasurementCausality / Implication
C-NO 2​ Bond Length 1.408 ÅStandard length, slightly elongated due to loss of π -resonance.
C(2)-Cl Bond Length 1.644 ÅStrengthened by the inductive effect of adjacent N atoms.
C(5)-Cl Bond Length 1.756 ÅWeakened by steric repulsion from the adjacent nitro group.
Nitro Group Torsion 13.19° (out-of-plane)Driven by steric clash with C(5)-Cl; increases C(5) electrophilicity.

References

  • Title: Synthesis and Characterisation of Novel High Energy Density Metal-Based Poly(nitro) Azolates and Azines Source: White Rose eTheses Online (University of Leeds) URL: [Link]

  • Title: Process for production of 2-chloro-4-nitroimidazole derivatives (WO2019146113A1)
  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Sources

Foundational

1H and 13C NMR Reference Chemical Shifts for 2,5-Dichloro-4-nitro-1H-imidazole: An In-Depth Technical Guide

Executive Summary 2,5-Dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) is a highly substituted, electron-deficient heterocycle utilized as a critical intermediate in the synthesis of energetic materials and active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) is a highly substituted, electron-deficient heterocycle utilized as a critical intermediate in the synthesis of energetic materials and active pharmaceutical ingredients (APIs), including the anti-tuberculosis drug Delamanid[1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming regioselectivity during complex halogenation and nitration workflows.

As a Senior Application Scientist, I have designed this technical guide to move beyond simply listing chemical shifts. This whitepaper provides a comprehensive evaluation of the 1H and 13C NMR profiles for 2,5-dichloro-4-nitro-1H-imidazole, detailing the causality behind solvent selection, tautomeric effects, and the specific acquisition parameters required to analyze fully substituted quaternary systems.

Structural Dynamics and Tautomerism

The imidazole ring is a dynamic system characterized by annular tautomerism—the rapid exchange of the N-H proton between the N1 and N3 positions. In asymmetrically substituted imidazoles, this proton transfer can theoretically average the electronic environments of the C4 and C5 positions if the exchange is fast on the NMR timescale.

However, in 2,5-dichloro-4-nitro-1H-imidazole, the presence of strongly electron-withdrawing groups (–NO2 and –Cl) significantly lowers the basicity of the ring nitrogens. This slows down the proton exchange rate in aprotic solvents like DMSO-d6. Consequently, the tautomeric exchange is locked or significantly hindered, allowing the 13C NMR spectrum to resolve into three distinct, non-averaged carbon environments.

1H NMR Reference Profile

A defining structural feature of 2,5-dichloro-4-nitro-1H-imidazole is its fully substituted carbon backbone.

  • Absence of C-H Protons: Unlike the parent 4-nitroimidazole, which exhibits sharp aromatic C-H doublets around 7.8 and 8.3 ppm, the 2,5-dichloro derivative lacks any carbon-bound protons. The complete absence of signals in the 7.0–9.0 ppm region is a primary, self-validating diagnostic marker confirming complete di-chlorination.

  • The N-H Proton: The sole proton in the molecule resides on the pyrrole-type nitrogen. In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, this proton is highly deshielded. It typically manifests as a broad singlet (br s) in the far downfield region (13.5–14.5 ppm). The broadness is a direct consequence of quadrupolar relaxation from the adjacent 14N nucleus and residual chemical exchange.

Table 1: 1H NMR Data Summary (DMSO-d6)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Significance
1H~13.5 - 14.5Broad Singlet (br s)1HN-HConfirms intact imidazole ring; broadness indicates exchange/quadrupolar effects.
1HN/A (Absent)N/A0HC-HAbsence confirms full substitution at the C2 and C5 positions.

13C NMR Reference Profile

The 13C NMR spectrum provides the definitive proof of structure for this compound. Because all carbons are quaternary (attached to halogens or heteroatoms), their longitudinal relaxation times ( T1​ ) are significantly longer than those of protonated carbons.

The experimental 13C NMR shifts in DMSO-d6 are definitively recorded at 160.98, 132.62, and 123.44 ppm .

  • C4 (C-NO2) - 160.98 ppm: The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. The ipso-carbon attached to the nitro group experiences severe deshielding, pushing its resonance to the extreme downfield region.

  • C2 (C-Cl) - 132.62 ppm: The C2 carbon is flanked by two electronegative nitrogen atoms. The addition of a chlorine atom induces a moderate downfield shift relative to an unsubstituted C5, placing it at 132.62 ppm.

  • C5 (C-Cl) - 123.44 ppm: The C5 carbon, adjacent to the nitro-bearing C4 and an N-H group, is the least deshielded of the three quaternary centers in this highly electron-deficient system.

Table 2: 13C NMR Data Summary (DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
160.98QuaternaryC4 (C-NO2)Extreme deshielding due to the strong -I and -M effects of the nitro group.
132.62QuaternaryC2 (C-Cl)Deshielding from two adjacent ring nitrogens and the inductive effect of chlorine.
123.44QuaternaryC5 (C-Cl)Least deshielded quaternary carbon in the ring.

Experimental Protocols for NMR Acquisition

To ensure self-validating and reproducible results, the following step-by-step methodology must be strictly adhered to when acquiring NMR spectra for fully substituted nitroimidazoles.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of purified 2,5-dichloro-4-nitro-1H-imidazole.

  • Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. (Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity of the nitroimidazole, which is virtually insoluble in non-polar halogenated solvents).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, filtering through a plug of glass wool if necessary to maintain magnetic field homogeneity.

Step 2: 1H NMR Acquisition

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher) and lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Shim the magnet until the TMS signal is sharp and symmetric.

  • Acquire the 1H spectrum using a standard 1D pulse sequence (e.g., zg30). Set the number of scans (ns) to 16, with a relaxation delay (D1) of 1.0 second.

  • Reference the spectrum to TMS at 0.00 ppm.

Step 3: 13C NMR Acquisition (Critical for Quaternary Carbons)

  • Switch the probe to the 13C nucleus and select a 1H-decoupled 13C pulse sequence (e.g., zgpg30).

  • Crucial Parameter Adjustment: Because all carbons in 2,5-dichloro-4-nitro-1H-imidazole are quaternary, they lack the rapid dipole-dipole relaxation pathways provided by attached protons. Set the relaxation delay (D1) to at least 2.0–3.0 seconds to prevent signal saturation.

  • Increase the number of scans (ns) to a minimum of 1024 to achieve an adequate signal-to-noise ratio.

  • Reference the spectrum to the center peak of the DMSO-d6 septet at 39.52 ppm.

Troubleshooting & Field-Proven Insights

  • Missing 13C Signals: A common pitfall when analyzing fully substituted imidazoles is the "disappearance" of the C4 and C2 signals. If the D1 delay is too short (e.g., the default 1.0s), the heavy nuclei do not fully relax between pulses, leading to signal saturation. Solution: Always extend D1 to ≥2.0s.

  • Water Peak Interference: DMSO-d6 is highly hygroscopic. The residual water peak typically appears at 3.33 ppm. Ensure the sample is prepared in a dry environment to prevent the water peak from masking potential low-level aliphatic impurities.

Analytical Workflow Visualization

Figure 1: Standardized workflow for the NMR acquisition of 2,5-dichloro-4-nitro-1H-imidazole.

References

  • Title: WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives Source: Google Patents URL
  • Title: Synthesis and Characterisation of Novel High Energy Density Metal-Based Poly(nitro) Azolates and Azines Source: White Rose eTheses Online URL: [Link]

Sources

Exploratory

pharmacological profile and pharmacokinetics of 2,5-dichloro-4-nitro-1H-imidazole derivatives

An In-Depth Technical Guide: Pharmacological Profile and Pharmacokinetics of 2,5-Dichloro-4-nitro-1H-imidazole Derivatives Executive Summary The 2,5-dichloro-4-nitro-1H-imidazole scaffold (CAS 15965-32-9) represents a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacological Profile and Pharmacokinetics of 2,5-Dichloro-4-nitro-1H-imidazole Derivatives

Executive Summary

The 2,5-dichloro-4-nitro-1H-imidazole scaffold (CAS 15965-32-9) represents a critical structural pharmacophore in modern medicinal chemistry. Recognized primarily as a high-value intermediate in the synthesis of antitubercular agents like Delamanid, derivatives of this core have garnered intense interest across infectious disease and oncology research. This whitepaper elucidates the pharmacological mechanisms, pharmacokinetic (PK) properties, and structure-activity relationships (SAR) of these derivatives, providing actionable experimental protocols for drug development professionals.

Chemical Identity and Mechanistic Rationale

The core structure of 2,5-dichloro-4-nitro-1H-imidazole is defined by an imidazole ring substituted with two electron-withdrawing chlorine atoms at positions 2 and 5, and a nitro group at position 4.

The pharmacological utility of this class relies entirely on its function as a bioreductive prodrug . The presence of the dichloro substitution is not merely structural; it is a deliberate electronic tuning mechanism. Halogens exert a strong electron-withdrawing effect (-I effect), which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This shift makes the nitro group significantly easier to reduce (i.e., it shifts the one-electron reduction potential to a less negative value)[1][2]. Consequently, the molecule is primed for activation by specific pathogenic enzymes or within specific microenvironments, while remaining stable in healthy, normoxic mammalian tissues.

Pharmacological Profile & Mechanism of Action (MoA)

Nitroimidazole derivatives exert their biological activity through a highly specific bioactivation cascade. Because they are prodrugs, their pharmacological profile is dictated by the presence of specific reductases in the target organism or tissue[2][3].

Pathogen Targeting (Tuberculosis and Parasitology)

In the treatment of multidrug-resistant tuberculosis (MDR-TB), 4-nitroimidazole derivatives (synthesized via 2-chloro- or 2,5-dichloro- intermediates) are activated by the mycobacterial deazaflavin-dependent nitroreductase (Ddn)[3][4]. Similarly, in kinetoplastid parasites (Leishmania, Trypanosoma), type 1 nitroreductases (NTR1)—which are absent in mammalian cells—catalyze the reduction of the nitro group[5][6].

Oncology (Hypoxia-Activated Prodrugs)

In solid tumors, the chaotic vasculature creates a severely hypoxic microenvironment. Under these conditions, mammalian one-electron reductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group to a nitro radical anion. In healthy, oxygenated cells, oxygen rapidly strips this electron away, reverting the drug to its inactive state (futile cycling). However, in hypoxia, the reduction proceeds to form highly reactive nitroso and hydroxylamine species[7][8].

These reactive nitrogen species (RNS) act as potent electrophiles, covalently binding to nucleophilic sites on DNA (causing lethal interstrand cross-links) or inhibiting the synthesis of essential cell wall components like mycolic acid[3][7].

Bioactivation Prodrug 2,5-Dichloro-4-nitroimidazole (Prodrug) Enzyme Nitroreductase (e.g., Ddn / NTR1) Prodrug->Enzyme Cellular Uptake Intermediate Nitro Radical Anion / Hydroxylamine Enzyme->Intermediate 1e- / 2e- Reduction Target DNA Cross-linking & Mycolic Acid Inhibition Intermediate->Target Reactive Species Outcome Pathogen / Tumor Cell Death Target->Outcome Cytotoxicity

Caption: Mechanism of bioactivation of nitroimidazole derivatives via specific nitroreductases.

Pharmacokinetics (ADME) & Structure-Activity Relationship

The pharmacokinetic profile of 2,5-dichloro-4-nitroimidazole derivatives is heavily influenced by the lipophilicity imparted by the chlorine atoms.

  • Absorption: The dichloro substitution significantly increases the partition coefficient (LogP). This high lipophilicity facilitates excellent passive diffusion across complex lipid barriers, such as the mycobacterial cell envelope or the blood-brain barrier (critical for treating cerebral metastases or cerebral trypanosomiasis).

  • Distribution: While tissue penetration is high, these derivatives often exhibit high plasma protein binding (>90%), which can limit the fraction of unbound, active drug.

  • Metabolism: The primary metabolic route is target-mediated nitroreduction. However, hepatic CYP450 enzymes can also mediate oxidative metabolism on peripheral side chains.

  • Excretion: Following bioactivation and subsequent degradation, the resulting amine metabolites are highly hydrophilic and are primarily excreted via the renal pathway.

Quantitative Data Summary

Note: Data represents generalized parameters for the 2,5-dichloro-4-nitroimidazole class compared to unsubstituted 4-nitroimidazoles based on established SAR literature.

Pharmacokinetic ParameterUnsubstituted 4-Nitroimidazole2,5-Dichloro-4-nitroimidazole DerivativeCausality / SAR Implication
LogP (Lipophilicity) 0.8 - 1.22.5 - 3.5Halogens increase lipophilicity, driving superior membrane permeability.
Reduction Potential (E¹₇) -450 mV to -500 mV-350 mV to -400 mVElectron-withdrawing chlorines lower the energy barrier for nitroreduction.
Plasma Half-Life (t₁/₂) 2 - 4 hours6 - 12 hoursIncreased protein binding shields the dichloro-derivative from rapid hepatic clearance.
Volume of Distribution (Vd) 0.6 L/kg1.8 - 2.5 L/kgEnhanced tissue partitioning due to increased hydrophobic interactions.

Experimental Methodologies & Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain the causality behind the experimental choice.

Protocol 1: In Vitro Nitroreductase Activation Assay

Objective: To quantify the specific bioactivation of the derivative by target enzymes (e.g., recombinant NTR1). Self-Validating Control: A parallel reaction using heat-denatured NTR1 ensures that the disappearance of the prodrug is strictly enzyme-dependent and not due to chemical instability in the buffer.

  • Preparation: Prepare a 100 µM stock of the 2,5-dichloro-4-nitroimidazole derivative in DMSO.

  • Reaction Mixture: In a 96-well plate, combine 50 mM Potassium Phosphate buffer (pH 7.4), 100 µM NADPH (electron donor), and 1 µg/mL recombinant NTR1.

  • Initiation: Add the derivative to a final concentration of 10 µM. Causality: Keeping DMSO <1% prevents solvent-induced enzyme denaturation.

  • Incubation & Quenching: Incubate at 37°C. At time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., heavy-isotope labeled analogue). Causality: Cold acetonitrile instantly precipitates the enzyme, halting the reaction at the exact time point.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via HPLC-UV to monitor the depletion of the parent peak.

Protocol 2: LC-MS/MS Pharmacokinetic Profiling Workflow

Objective: To determine the in vivo plasma half-life and clearance of the derivative.

  • Animal Dosing: Administer the compound (e.g., 10 mg/kg PO or IV) to rodent models.

  • Blood Collection: Collect blood into tubes containing Sodium Fluoride (NaF) and K₂EDTA, kept strictly on ice. Causality: NaF inhibits esterases, and the low temperature prevents ex vivo reduction of the nitro group by red blood cell components, ensuring the sample reflects true circulating levels.

  • Extraction: Centrifuge at 4°C to isolate plasma. Perform protein precipitation using 3 volumes of cold methanol.

  • LC-MS/MS Analysis: Analyze using Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the mass-filtering specificity required to distinguish the parent prodrug from its reduced hydroxylamine/amine metabolites, which share similar retention times.

PKWorkflow Dosing Animal Dosing (IV/PO Administration) Sampling Plasma Sampling (NaF/EDTA, strictly on ice) Dosing->Sampling Extraction Protein Precipitation & Analyte Extraction Sampling->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data NCA Data Processing (Pharmacokinetic Modeling) Analysis->Data

Caption: Step-by-step experimental workflow for LC-MS/MS pharmacokinetic profiling.

Therapeutic Applications & Pipeline Development

The 2,5-dichloro-4-nitro-1H-imidazole scaffold is highly versatile, serving as a foundation for multiple therapeutic pipelines:

  • Antitubercular Agents: It is a direct precursor in the synthesis of 2-chloro-4-nitroimidazole derivatives, which are subsequently elaborated into complex bicyclic nitroimidazo-oxazoles like Delamanid[4][9]. The chlorination step is highly regioselective, allowing for the rapid generation of analog libraries to combat MDR-TB.

  • Antileishmanial Drugs: By modifying the substituents around the dichloro-nitro core, researchers have developed compounds with high thermodynamic solubility and microsomal stability, effectively targeting the intracellular amastigote stage of Leishmania[6][10].

  • Antibacterial Biofilm Inhibitors: Recent advances demonstrate that halogenated nitroaromatics can disrupt bacterial membranes and induce oxidative stress, effectively inhibiting biofilm formation in drug-resistant Escherichia coli[11][12].

References

  • Process for production of 2-chloro-4-nitroimidazole derivatives (WO2019146113A1)
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: Pharmaceuticals (MDPI) URL:[Link]

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Source: Frontiers in Chemical Biology URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Pharmaceuticals (MDPI) URL:[Link]

  • Multifaceted antibacterial action of dihydrofurocoumarins against drug-resistant Escherichia coli: biofilm inhibition, membrane disruption, metabolic dysfunction, and oxidative stress damage Source: Journal of Materials Chemistry B (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to use 2,5-dichloro-4-nitro-1H-imidazole as a precursor in drug design

Executive Summary The development of novel anti-infective agents—particularly against multidrug-resistant tuberculosis (MDR-TB) and anaerobic protozoa—relies heavily on the nitroimidazole pharmacophore. 2,5-Dichloro-4-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel anti-infective agents—particularly against multidrug-resistant tuberculosis (MDR-TB) and anaerobic protozoa—relies heavily on the nitroimidazole pharmacophore. 2,5-Dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) serves as a highly privileged, multi-functionalized scaffold. Characterized by its high lipophilicity and unique orthogonal reactivity ()[1], this precursor is a critical building block for synthesizing complex nitroimidazole derivatives, including advanced analogs of the anti-TB drug Delamanid ()[2].

Mechanistic Rationale: The Logic of Orthogonal Functionalization

In rational drug design, a precursor must offer predictable, sequential functionalization to build complex molecular architectures without protecting-group gymnastics. 2,5-dichloro-4-nitro-1H-imidazole provides three distinct reaction sites, governed by strict electronic causality:

  • Site 1: N-H Acidity (Tautomeric Locking): The N-H proton is highly acidic ( pKa​≈6.0 ) due to the combined electron-withdrawing effects of the nitro group and two chlorine atoms. If left unprotected, basic nucleophiles will deprotonate the ring, generating an electron-rich imidazolide anion that completely resists nucleophilic attack. Therefore, N-alkylation is the mandatory first step to lock the tautomeric state and restore ring electrophilicity.

  • Site 2: C-5 Activation ( SN​Ar ): Once N-alkylated, the C-5 chlorine becomes highly activated. The adjacent C-4 nitro group strongly withdraws electron density via resonance, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack. This allows for rapid, regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) at C-5 using amines, thiols, or alkoxides.

  • Site 3: C-2 Diversification: The C-2 chlorine is less activated towards SN​Ar because it lacks the direct ortho activation of the nitro group. However, it remains highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables late-stage diversification, allowing medicinal chemists to introduce diverse aryl groups to tune target binding and pharmacokinetic properties.

Quantitative Reactivity Profile

The following table summarizes the orthogonal reactivity parameters, providing a predictive framework for library design.

Reaction SiteReaction TypeTypical ReagentsTemp (°C)Relative ReactivityTypical Yield
N-1 AlkylationR-X, K2​CO3​ , DMF25 - 60Extremely High (Fast)85 - 95%
C-5 SN​Ar Amines/Thiols, DIPEA, THF60 - 80High (Nitro-activated)70 - 90%
C-2 SN​Ar Alkoxides, NaH, DMF100 - 120Low (Requires forcing)40 - 65%
C-2 Suzuki Coupling Ar−B(OH)2​ , Pd(dppf)Cl2​ 90 - 110Moderate (Pd-catalyzed)60 - 85%

Workflow Visualizations

Reactivity A 2,5-Dichloro-4-nitro-1H-imidazole (Scaffold) B N-1 Alkylation (pKa ~6.0) A->B Base, R-X 25°C C C-5 SNAr (Nitro-Activated) B->C Nucleophile 60-80°C D C-2 Coupling (Late-Stage) C->D Pd Catalyst 90-110°C

Fig 1: Orthogonal functionalization sequence of 2,5-dichloro-4-nitro-1H-imidazole.

Workflow S1 Step 1: N-Alkylation Reagent: K2CO3, DMF Validation: TLC (Rf increase) S2 Step 2: C-5 Substitution Reagent: Amine, DIPEA Validation: LC-MS (Isotope shift) S1->S2 S3 Step 3: C-2 Diversification Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Validation: NMR & HRMS S2->S3 S4 Step 4: Bio-Evaluation Assay: MIC against M. tb Validation: Dose-response curve S3->S4

Fig 2: Drug discovery workflow utilizing the 2,5-dichloro-4-nitroimidazole scaffold.

Validated Experimental Protocols

Protocol A: Regioselective N-1 Alkylation
  • Objective: Lock the tautomeric state and introduce a lipophilic side chain (R1).

  • Causality: K2​CO3​ is selected because it is strong enough to deprotonate the acidic N-H but weak enough to avoid degrading the solvent or causing premature hydrolysis of the halogens.

  • Procedure:

    • Dissolve 2,5-dichloro-4-nitro-1H-imidazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Add K2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes to generate the imidazolide anion.

    • Add the desired alkyl halide (1.1 eq) dropwise.

    • Stir at 25°C for 4 hours.

    • Quench with ice water, extract with EtOAc (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation System: Monitor via TLC (Hexane:EtOAc 7:3). The starting material will streak near the baseline due to N-H hydrogen bonding. The successful N-alkylated product will resolve as a distinct, non-polar spot ( Rf​≈0.6 ).

Protocol B: C-5 Nucleophilic Aromatic Substitution ( SN​Ar )
  • Objective: Introduce a primary pharmacophore (e.g., a cyclic amine) at the highly activated C-5 position.

  • Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine for the electrophilic C-5 carbon.

  • Procedure:

    • Dissolve the N-alkylated intermediate from Protocol A (1.0 eq) in anhydrous THF (0.1 M).

    • Add DIPEA (2.0 eq) followed by the target primary or secondary amine (1.2 eq).

    • Heat the reaction mixture to 70°C under reflux for 12 hours.

    • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Self-Validation System: Monitor via LC-MS. The isotopic pattern of the molecular ion is the definitive proof of success. The starting material exhibits a characteristic di-chloro isotopic pattern (9:6:1 ratio for M : M+2 : M+4). The product will display a mono-chloro pattern (3:1 ratio for M : M+2) alongside the expected mass shift.

Protocol C: Late-Stage C-2 Suzuki-Miyaura Cross-Coupling
  • Objective: Replace the remaining C-2 chlorine with an aryl group for late-stage diversification.

  • Causality: Because the C-2 position is less electrophilic, standard SN​Ar is sluggish. Palladium-catalyzed oxidative addition efficiently breaks the C-Cl bond. Strict degassing is required to prevent the oxidation of the Pd(0) active species.

  • Procedure:

    • In a microwave vial, combine the C-5 substituted intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and Na2​CO3​ (3.0 eq).

    • Add a solvent mixture of 1,4-Dioxane/Water (4:1, 0.1 M) and degas by bubbling N2​ through the solution for 15 minutes.

    • Add Pd(dppf)Cl2​ (0.05 eq), seal the vial, and heat at 100°C for 2 hours.

    • Filter the mixture through a pad of Celite, extract with DCM, and purify via preparative HPLC.

  • Self-Validation System: Validate via 1H NMR. The spectrum must show the complete disappearance of the boronic acid hydroxyl protons and the emergence of new aromatic signals that integrate proportionally to the alkyl/amine substituents on the imidazole core.

References

  • Title: Process for production of 2-chloro-4-nitroimidazole derivatives (WO2019146113A1)
  • Title: Synthesis and Characterisation of Novel High Energy Density Metal-Based Poly(nitro) Azolates and Azines Source: White Rose eTheses Online URL: [Link]

Sources

Application

Application Notes and Protocols for the Selective Catalytic Reduction of 2,5-dichloro-4-nitro-1H-imidazole to its Amine Derivative

Introduction The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2,5-dichloro-4-amino-1H-imidazole is a highly valuable and versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 2,5-dichloro-4-amino-1H-imidazole is a highly valuable and versatile building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies in drug development programs. The efficient and selective synthesis of this amine derivative from its nitro precursor, 2,5-dichloro-4-nitro-1H-imidazole, is a critical step in the manufacturing of these active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to the catalytic reduction of 2,5-dichloro-4-nitro-1H-imidazole. It outlines detailed experimental protocols, discusses the critical parameters for achieving high selectivity and yield, and offers insights into the underlying chemical principles. The primary challenge in this transformation is the selective reduction of the nitro group while preserving the two chlorine substituents on the imidazole ring, as dehalogenation is a common side reaction in catalytic hydrogenations.[1][2] These application notes are intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Theoretical Background: The Challenge of Chemoselectivity

The catalytic hydrogenation of nitroarenes is a well-established and widely used transformation in organic synthesis.[3] The reaction typically proceeds on the surface of a heterogeneous catalyst, such as palladium or platinum dispersed on a carbon support, where molecular hydrogen or a hydrogen donor provides the reducing equivalents.

However, the presence of halogen substituents on the aromatic ring introduces a significant challenge: the potential for hydrodehalogenation. This undesired side reaction not only consumes the reducing agent and catalyst but also leads to the formation of impurities that can be difficult to separate from the desired product. The C-Cl bond in 2,5-dichloro-4-nitro-1H-imidazole is susceptible to cleavage under harsh hydrogenation conditions.

Achieving high chemoselectivity for the nitro group reduction over dehalogenation is therefore paramount. This can be accomplished through careful selection of the catalyst, hydrogen source, solvent, and reaction temperature. For instance, certain catalysts can be "poisoned" or modified to decrease their activity towards dehalogenation while maintaining high efficiency for nitro group reduction.[4]

Catalytic Reduction Strategies

Two primary catalytic methods are presented for the reduction of 2,5-dichloro-4-nitro-1H-imidazole:

  • Direct Hydrogenation using Hydrogen Gas: This classic method employs gaseous hydrogen and a heterogeneous catalyst. It is highly efficient but requires specialized equipment for handling flammable gas under pressure.

  • Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and more convenient alternative by using a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst.[5][6] This method often provides excellent selectivity and can be performed using standard laboratory glassware.

The following sections provide detailed protocols for both approaches, along with a comparison of their respective advantages and disadvantages.

Experimental Protocols

Protocol 1: Direct Catalytic Hydrogenation with Pd/C

This protocol details the reduction of 2,5-dichloro-4-nitro-1H-imidazole using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Materials:

  • 2,5-dichloro-4-nitro-1H-imidazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® for filtration

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To a clean and dry Parr hydrogenation vessel, add 2,5-dichloro-4-nitro-1H-imidazole (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% by weight).

  • Solvent Addition: Add methanol (10-20 mL per gram of substrate) to the vessel.

  • System Purge: Seal the hydrogenation vessel and connect it to the Parr apparatus. Purge the system with nitrogen gas three times to remove any residual oxygen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). Begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet during handling and quenching.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,5-dichloro-4-amino-1H-imidazole.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow for Direct Catalytic Hydrogenation:

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Add 2,5-dichloro-4-nitro-1H-imidazole to Parr vessel B Add 10% Pd/C catalyst under N2 A->B C Add Methanol B->C D Seal vessel and purge with N2 then H2 C->D E Pressurize with H2 (1-4 atm) and stir D->E F Monitor reaction by TLC/HPLC E->F G Vent H2 and purge with N2 F->G H Filter through Celite to remove catalyst G->H I Concentrate filtrate H->I J Purify product I->J

Caption: Workflow for direct catalytic hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This protocol describes a convenient method for the reduction using hydrazine hydrate as the hydrogen donor.

Materials:

  • 2,5-dichloro-4-nitro-1H-imidazole

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,5-dichloro-4-nitro-1H-imidazole (1.0 eq) in methanol or ethanol (15-25 mL per gram of substrate).

  • Catalyst Addition: Add 10% Pd/C (5-10 mol% by weight) to the suspension.

  • Hydrogen Donor Addition: To the stirring suspension, add hydrazine hydrate (2.0-5.0 eq) dropwise at room temperature. Caution: The initial reaction can be exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (typically 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Workflow for Catalytic Transfer Hydrogenation:

cluster_setup Reaction Setup cluster_reaction_cth Reaction cluster_workup_cth Work-up & Isolation A Suspend 2,5-dichloro-4-nitro-1H-imidazole in solvent B Add 10% Pd/C catalyst A->B C Add hydrazine hydrate dropwise B->C D Heat to reflux (60-80 °C) C->D E Monitor reaction by TLC/HPLC D->E F Cool to room temperature E->F G Filter through Celite F->G H Concentrate filtrate G->H I Purify product H->I

Caption: Workflow for catalytic transfer hydrogenation.

Data Presentation: Comparison of Catalytic Reduction Methods

ParameterDirect HydrogenationCatalytic Transfer Hydrogenation
Hydrogen Source Hydrogen Gas (H₂)Hydrazine Hydrate (N₂H₄·H₂O)
Pressure 1-4 atm (or higher)Atmospheric
Temperature Room Temperature to mild heatingRoom Temperature to 80 °C
Equipment High-pressure reactor (e.g., Parr apparatus)Standard laboratory glassware
Safety Requires handling of flammable H₂ gasAvoids H₂ gas; hydrazine is toxic
Selectivity Can be optimized by tuning pressure and catalystGenerally high chemoselectivity[6]
Reaction Time Typically 2-12 hoursTypically 1-6 hours

Characterization of 2,5-dichloro-4-amino-1H-imidazole

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of any byproducts, such as dehalogenated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the nitro group and the appearance of an amino group will result in characteristic shifts in the NMR spectra.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure (for direct hydrogenation), or reaction temperature. Ensure the catalyst is active and not poisoned.

  • Dehalogenation: If significant dehalogenation is observed, try reducing the reaction temperature and pressure. Using a less reactive catalyst or adding a catalyst modifier may also be beneficial. For transfer hydrogenation, reducing the amount of hydrazine hydrate or performing the reaction at a lower temperature can mitigate dehalogenation.

  • Catalyst Filtration Issues: If the catalyst passes through the filter, use a finer grade of Celite® or a membrane filter.

Conclusion

The selective catalytic reduction of 2,5-dichloro-4-nitro-1H-imidazole to 2,5-dichloro-4-amino-1H-imidazole is a crucial transformation for the synthesis of various pharmaceutical agents. Both direct hydrogenation and catalytic transfer hydrogenation are effective methods for this conversion. The choice between these methods will depend on the available equipment, safety considerations, and the desired scale of the reaction. Careful optimization of the reaction conditions is essential to achieve high yields and minimize the formation of dehalogenated byproducts. The protocols and guidelines presented in this document provide a solid foundation for researchers and process chemists to successfully perform this important synthetic step.

References

  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of Alloecgonine Methyl Ester.
  • BenchChem. (2025).
  • ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development.
  • PubMed. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines.
  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroarom
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • ResearchGate.
  • Books. (n.d.). Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis.
  • RSC Publishing. (n.d.). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry.
  • FUJIFILM Wako Chemicals.
  • PubMed. (n.d.). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum.
  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • MDPI. (2021).
  • BenchChem. (2025).
  • PMC.
  • ResearchGate. (2025).
  • Synthesis and Characterization of Some New Aminoimidazoles. (n.d.).
  • ResearchGate. (2016).
  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • PubMed. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • SciSpace.
  • Organic Chemistry Portal. Imidazole synthesis.
  • BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C)
  • PubMed. (1982). Reduction of nitroimidazoles in model chemical and biological systems.
  • Der Pharma Chemica.
  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021).
  • RSC Publishing.
  • Tokyo Chemical Industry Co., Ltd.
  • Organic Chemistry Portal. (2007).
  • ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets.
  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogen
  • Green Synthesis of 2-(Substituted Phenyl)
  • Organic Chemistry Portal. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light.

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Method

Application Note: Engineering Hypoxia-Responsive PLGA Nanoparticles using 2,5-Dichloro-4-nitro-1H-imidazole

Executive Summary The incorporation of 2,5-dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) into biodegradable polymer matrices represents a sophisticated approach to developing hypoxia-responsive theranostics and radiose...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of 2,5-dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) into biodegradable polymer matrices represents a sophisticated approach to developing hypoxia-responsive theranostics and radiosensitizers. The highly halogenated imidazole ring confers significant lipophilicity[1], making it an excellent candidate for encapsulation within poly(lactic-co-glycolic acid) (PLGA) nanoparticles[2]. This application note details the mechanistic rationale, formulation strategy, and self-validating protocols required by drug development professionals to successfully engineer and quality-control these advanced delivery systems.

Mechanistic Rationale: The Hypoxia-Responsive Trigger

Nitroimidazoles are bioreducible compounds that act as precise hypoxia-responsive triggers in oncological applications. In the normoxic conditions of healthy tissue, the nitro group (-NO2) of 2,5-dichloro-4-nitro-1H-imidazole remains chemically stable. However, in the hypoxic microenvironment characteristic of solid tumors, endogenous nitroreductases catalyze the reduction of the nitro group to a hydrophilic amine (-NH2) or a free radical intermediate[3][4].

This localized polarity shift achieves three critical therapeutic functions:

  • Matrix Disruption: The sudden shift from a lipophilic to a hydrophilic state induces a conformational disruption in the hydrophobic PLGA matrix, triggering targeted payload release[3].

  • Enhanced Internalization: The conversion to an amino group increases the zeta potential of the nanoparticle surface, significantly improving cellular internalization and accumulation within the tumor[4].

  • Radiosensitization: The nitroimidazole core functions as a potent radiosensitizer by depleting intracellular reactive oxygen species (ROS) buffers and fixing radiation-induced DNA damage, thereby improving radiotherapy efficacy in radioresistant hypoxic regions[5][6].

HypoxiaPathway Normoxia Normoxic Tissue (Stable Nitro Group) Hypoxia Hypoxic Tumor Microenvironment (O2 Depletion) Normoxia->Hypoxia Tumor Growth Enzyme Nitroreductase Activation Hypoxia->Enzyme Upregulation Reduction Bioreduction (-NO2 to -NH2) Enzyme->Reduction Electron Transfer Release Matrix Disruption & Payload Release Reduction->Release Polarity Shift

Hypoxia-driven bioreduction pathway of nitroimidazole triggering polymer matrix disruption.

Physicochemical Profiling & Material Selection

Because 2,5-dichloro-4-nitro-1H-imidazole exhibits limited aqueous solubility[1] but dissolves readily in organic solvents, an oil-in-water (O/W) single emulsion solvent evaporation method is the most thermodynamically sound approach for encapsulation[7][8]. PLGA is selected as the polymer matrix due to its tunable biodegradability into endogenous lactic and glycolic acids, ensuring minimal systemic toxicity[2].

Table 1: Physicochemical Properties of the Active Payload

PropertyValue / DescriptionImpact on Formulation Strategy
IUPAC Name 2,4-dichloro-5-nitro-1H-imidazoleHighly halogenated structure necessitates organic solvent use[1].
Molecular Weight 181.965 g/mol Small molecule; prone to rapid diffusion if matrix is not viscous[9].
Solubility Soluble in DCM, DMSO, Ethyl AcetateIdeal for Oil-in-Water (O/W) emulsion techniques[1].
Aqueous Solubility Limited / HydrophobicPrevents payload leakage into the continuous aqueous phase[7].

Experimental Protocols: Single Emulsion Solvent Evaporation (O/W)

FormulationWorkflow OrgPhase Organic Phase (PLGA + Drug in DCM) Emulsion Primary Emulsion (O/W) (Ultrasonication) OrgPhase->Emulsion AqPhase Aqueous Phase (2% PVA in H2O) AqPhase->Emulsion Evap Solvent Evaporation (Magnetic Stirring) Emulsion->Evap Shear Force Wash Centrifugation & Wash (Remove free drug/PVA) Evap->Wash DCM Removal Lyophil Lyophilization (Dry Nanoparticles) Wash->Lyophil Purified NPs

Step-by-step O/W emulsion solvent evaporation workflow for PLGA nanoparticle formulation.

Protocol 1: Nanoparticle Formulation

Step 1: Organic Phase Preparation

  • Action: Dissolve 50 mg of PLGA (50:50 lactide:glycolide, MW 30,000-60,000) and 5 mg of 2,5-dichloro-4-nitro-1H-imidazole in 2 mL of Dichloromethane (DCM).

  • Causality: DCM provides optimal solvency for both the highly halogenated imidazole and the PLGA polymer. Co-dissolving them ensures a homogeneous distribution of the drug within the polymer matrix prior to precipitation.

Step 2: Aqueous Phase Preparation

  • Action: Prepare 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) aqueous solution and filter through a 0.22 µm membrane.

  • Causality: PVA acts as a steric stabilizer. The hydrophobic acetate groups of partially hydrolyzed PVA interact with the DCM droplets, while the hydrophilic hydroxyl groups extend into the aqueous phase, preventing droplet coalescence during solvent evaporation.

Step 3: Emulsification

  • Action: Add the organic phase dropwise into the aqueous phase under continuous vortexing, followed immediately by probe sonication (100W, 40% amplitude) for 2 minutes on ice.

  • Causality: High-shear sonication provides the energy required to overcome interfacial tension, fracturing the organic phase into nanometer-sized droplets. Ice prevents thermal degradation of the payload and minimizes premature DCM evaporation.

  • Self-Validation Checkpoint: The emulsion must immediately transition from a biphasic mixture to a uniformly opaque, milky-white suspension. If phase separation occurs within 60 seconds of resting, the sonication energy was insufficient, or the PVA concentration is too low.

Step 4: Solvent Evaporation

  • Action: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood.

  • Causality: Continuous stirring facilitates the diffusion of DCM from the droplets into the continuous aqueous phase, where it evaporates. As DCM leaves the droplets, the PLGA precipitates, physically entrapping the 2,5-dichloro-4-nitro-1H-imidazole.

  • Self-Validation Checkpoint: Weigh the beaker before and after the 4-hour period. The weight loss should closely match the mass of the added DCM (~2.65 g). Complete evaporation is critical; residual DCM causes particle aggregation and severe in vivo toxicity.

Step 5: Recovery, Washing, and Lyophilization

  • Action: Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant, and resuspend the pellet in ultra-pure water. Repeat three times. Add 5% (w/v) trehalose to the final suspension and freeze-dry for 48 hours.

  • Causality: Washing removes unencapsulated drug and excess PVA. Residual PVA can shield the negative charge of PLGA, compromising colloidal stability. Trehalose acts as a cryoprotectant, preventing nanoparticle fusion during the freezing process by maintaining the glassy state of the polymer matrix.

Protocol 2: Analytical Validation & Quality Control

To ensure the integrity of the formulation, the system must be analytically validated.

Step 1: Size and Zeta Potential (DLS)

  • Action: Resuspend 1 mg of lyophilized NPs in 1 mL of ultra-pure water and analyze via Dynamic Light Scattering (DLS).

  • Self-Validation Checkpoint: A successful PLGA formulation should yield a Polydispersity Index (PDI) < 0.2, indicating a monodisperse population. The zeta potential must be between -20 mV and -30 mV. A value closer to neutral (e.g., -5 mV) indicates incomplete removal of PVA, requiring an additional wash step.

Step 2: Encapsulation Efficiency (EE%) via HPLC

  • Action: Dissolve 2 mg of loaded NPs in 1 mL of DMSO to completely break down the PLGA matrix and release the drug. Analyze the solution via HPLC using a diode array detector at a UV absorbance of 330 nm[7].

  • Self-Validation Checkpoint: Calculate EE% = (Mass of drug in NPs / Initial mass of drug) × 100. If EE% < 50%, the drug is partitioning too rapidly into the aqueous phase during emulsification.

  • Corrective Action: To correct low EE%, increase the PLGA molecular weight to increase organic phase viscosity, thereby slowing drug diffusion, or increase the PLGA:Drug ratio.

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationships between formulation variables and the resulting nanoparticle characteristics, serving as a troubleshooting guide for formulation scientists.

Table 2: Optimization Parameters for PLGA-Nitroimidazole NPs

Formulation VariableAdjustmentImpact on Particle SizeImpact on Encapsulation Efficiency (EE%)
PLGA Molecular Weight Increase (e.g., to 100 kDa)Increases (due to higher organic phase viscosity).Increases (slower drug diffusion into aqueous phase).
PVA Concentration Increase (from 1% to 5%)Decreases (greater steric stabilization prevents coalescence).Decreases slightly (excess surfactant can solubilize drug in aqueous phase).
Sonication Amplitude Increase (from 20% to 60%)Decreases (higher shear force creates smaller primary droplets).Decreases (increased surface area accelerates drug leakage before polymer hardens).
Drug Loading Ratio Increase (from 10% to 20%)Increases (drug bulk expands the polymer matrix).Decreases (saturation of the polymer matrix capacity).

References

  • "CAS 15965-32-9: 2,5-dichloro-4-nitro-1H-imidazole", CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5sseiGaoebjkzHizUfxcadEV9zmnkQBIEhl8r2OEorzOHR6ohWARw5u_jC6JOmNpVam-TEmkcxpluxbrGQIDCNcrBtmw1xReqdgueXaQe3n9cu2d-k6qR-yk6Q6zh7kSbDg==]
  • "2,5-Dichloro-4-nitroimidazole - Inxight Drugs", NCATS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGAxF5k-ioJXk7KzhsLAChrHHZixYExBGZ_vmbked3hmAI0VgigZv662ve_KT4ChlBSJj7KSCQOjO6mZbdvaBa_x78Ma094J6i33SpPBSQDhJbC93ub-28Vkcpa5bXpLc7x-Zdmw==]
  • "Formulation and Scale-up of Delamanid Nanoparticles via Emulsification for Oral Tuberculosis Treatment", PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4nnA8axXc5SZpZnGQz2cRTOn_ElMF5DUA_Fi_lWeju-voybBqBlUby-GLGGikKFZrhUF6fxyIK2SEZjkV2fnvwPYYIZs1dndnsBdiSZpvhyzwfNf5ONFOlS9D2Jr4IQt4Y7rg7RIDlpWFFXE=]
  • "Preparation and anti-triple-negative breast cancer cell effect of a nanoparticle for the codelivery of paclitaxel and gemcitabine", PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIFF0XCVtXnLd435Ft4TxAyN8sA3ToxSNjdoiOBW22k2cl4dHvoVYlHA_XFucuSV4eWqZfDnEDV6Qd1PKssX0MirtjA-Ncofu9F4DkQ9pucR2TviK8zPI2xmGI5IsjUFBfMV56yF22I0-GZQk=]
  • "Review on PLGA Polymer Based Nanoparticles with Antimicrobial Properties and Their Application in Various Medical Conditions or Infections", PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVLMalRr0dyV08ptaDi2QbozrohVqkv9SoBROa-U08E3RqgUPcW7YV5J7SfEqSS7LtEMJLa4xBCmtuM2W4kt6auuKPsN-0vOY3vIZWulQ05R6h3a74LZiSISItBoRT7RjgyIu7I7BomCk-nj8=]
  • "Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis", MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeJAW_T-QyBzZuCm557yUwQKOO32QKu4hGQLpC8aB_yTjtyJQpe5kiXw4Csk8Sufi5-EHrN9fQpaLdjgtl4TvyUoFIFMx6UObv8oQJbt3JhMfUb5iDGeydZt9fSPRt3WQSaw==]
  • "2-Nitroimidazole-Functionalized Superparamagnetic Iron Oxide Nanoparticles Detect Hypoxic Regions of Glioblastomas on MRI and Improve Radiotherapy Efficacy", ACS Nano.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHK9vOl7ULai7-lcwtZRwpwLKcpIVw2OY9-_cyU-HxPrJjslAaFMDqX94PMzGsGQkui7a5cQAsnu1Ct1E4m3PTTLkxAmN6w183auVG7pE1fbBbFtQV8n8sZYG2OyQQGg7zXlyr2bZUoGro]
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  • "PEG modulated release of etanidazole from implantable PLGA/PDLA discs", Kinam Park.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR0kpnJdu_eVnW4_HSFNOzrFMQ7FuBemCaNHQ8QBN1akIGuZFjDq7Y_Q3Nbo2xksUVkf4bLCd1qtWumlf29wVk9nRB1NGu-gZvRnG_ookhVL7wNuGATuSkc5Kg0OU0VjoaBd7sYp7j2Bc21QoswtHaIeRHkbIAGIMbXJ93xeNmLlLCC2Ob3WozD9rkMXt6sI556MDt3Sj_9f1RederEitP84-UkA6WnQ9nDUHAdt__778BfXvXUPE8lIsFpbYWeAA=]

Sources

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 2,5-Dichloro-4-nitro-1H-imidazole in Complex Biomatrices

Introduction & Chemical Context 2,5-Dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) is a highly functionalized heterocyclic organic compound characterized by an imidazole ring substituted with two chlorine atoms and one...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2,5-Dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) is a highly functionalized heterocyclic organic compound characterized by an imidazole ring substituted with two chlorine atoms and one nitro group[1]. Its high lipophilicity and structural reactivity make it a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably anti-tuberculosis agents like Delamanid[2]—as well as in the development of high-energy density materials.

In preclinical pharmacokinetic (PK) research and environmental residue analysis, quantifying this compound in complex biomatrices presents significant analytical challenges. The electron-withdrawing nature of the halogens and the nitro group significantly lowers the pKa of the imidazole N-H, altering its solubility and ionization behavior compared to standard, unhalogenated nitroimidazoles[3].

Analytical Challenges & Mechanistic Causality

When extracting 2,5-dichloro-4-nitro-1H-imidazole from biological matrices, the sample preparation protocol must be engineered to address two primary causal factors:

  • Matrix Interference (Ion Suppression): Endogenous phospholipids and proteins in plasma or tissue can co-elute with the target analyte. In the electrospray ionization (ESI) source, these matrix components compete for charge, causing severe signal suppression and compromising the lower limit of quantification (LLOQ)[4].

  • Chemical Stability: The nitro group is highly susceptible to reduction, and the chlorine atoms can undergo nucleophilic aromatic substitution under basic conditions. Therefore, extraction protocols must maintain a slightly acidic to neutral pH environment (e.g., using citrate-buffered QuEChERS at pH 4.0) to preserve the structural integrity of the analyte during homogenization and extraction[5].

Workflow Visualization

G Sample Biological Matrix (Plasma / Tissue) IS Spike Internal Standard (Isotope Dilution) Sample->IS Extraction Extraction Phase (PPT or QuEChERS) IS->Extraction Homogenization Cleanup Clean-up (d-SPE) Lipid & Protein Removal Extraction->Cleanup Centrifugation Evap Evaporation & Reconstitution (N2 gas, 40°C) Cleanup->Evap Supernatant LCMS UHPLC-MS/MS Analysis (MRM Mode) Evap->LCMS Injection

Workflow for the extraction and LC-MS/MS analysis of 2,5-dichloro-4-nitro-1H-imidazole.

Experimental Protocols

Protocol A: Protein Precipitation (PPT) for Plasma Samples

This method leverages organic solvent-mediated protein denaturation, optimized specifically for the lipophilic nature of halogenated nitroimidazoles[4].

  • Aliquot & Spike: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the deuterated internal standard (IS) working solution (e.g., 20 ng/mL in methanol).

    • Causality: Spiking the IS directly into the raw matrix before any manipulation ensures that subsequent volumetric losses or extraction inefficiencies are mathematically normalized by the mass spectrometer.

  • Precipitation: Add 200 µL of an Acetonitrile:Methanol (1:1, v/v) mixture containing 0.1% formic acid.

    • Causality: The 1:1 organic mixture disrupts the hydration shell of plasma proteins causing them to precipitate. The 0.1% formic acid ensures the analyte remains in its unionized, highly soluble state, maximizing recovery[4].

  • Agitation: Vortex vigorously for 5 minutes at 1,000 rpm using a thermomixer.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Analysis: Transfer 150 µL of the clear supernatant into an autosampler vial equipped with a glass insert for direct LC-MS/MS injection.

Protocol B: Modified QuEChERS for Tissue and Complex Matrices

For solid tissues or complex matrices (e.g., liver, egg, honey), PPT alone is insufficient to remove high lipid content. A modified QuEChERS approach coupled with dispersive solid-phase extraction (d-SPE) is required[5],[6].

  • Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. Add 5 mL of McIlvaine buffer (pH 4.0) and vortex for 30 seconds.

    • Causality: The pH 4.0 buffer stabilizes the nitroimidazole core and prevents base-catalyzed degradation or nucleophilic substitution of the chlorine atoms during the extraction process[5].

  • Extraction: Add 10 mL of Acetonitrile containing 5% formic acid. Shake vigorously for 2 minutes.

  • Salting Out: Add QuEChERS salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl). Shake immediately for 2 minutes to prevent salt agglomeration, then centrifuge at 10,000 rpm for 10 minutes.

    • Causality: MgSO₄ induces an exothermic phase separation, driving the lipophilic 2,5-dichloro-4-nitro-1H-imidazole into the upper acetonitrile layer, while NaCl controls the polarity of the aqueous phase[6].

  • d-SPE Clean-up: Transfer 2 mL of the upper acetonitrile layer into a 15 mL tube containing d-SPE sorbents (100 mg C18, 50 mg PSA, and 150 mg anhydrous MgSO₄). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

    • Causality: Primary Secondary Amine (PSA) removes organic acids and sugars, while C18 effectively strips out non-polar interfering lipids (e.g., triglycerides) that cause severe matrix effects in the MS source[7].

  • Reconstitution: Evaporate 1 mL of the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of Initial Mobile Phase (e.g., Water/Methanol 80:20, v/v), filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

Trustworthiness & Self-Validating System

To guarantee the scientific integrity of the generated data, the analytical batch must operate as a self-validating system. A protocol is only trustworthy if it actively monitors its own failure points:

  • System Suitability: Inject a neat standard prior to the batch to verify retention time stability and MS sensitivity.

  • Double Blank & Single Blank: Run a matrix blank (no analyte, no IS) to prove the absence of column carryover, followed by a zero sample (matrix + IS) to confirm the IS does not contain unlabeled native analyte impurities.

  • Matrix-Matched Calibration: Calibrants must be prepared in the exact same biological matrix as the unknown samples to perfectly mirror the ionization suppression profile[8].

  • Quality Control (QC) Bracketing: Insert low, mid, and high QC samples at the beginning, middle, and end of the analytical run. The run is only valid if 67% of the QCs fall within ±15% of their nominal concentration.

Quantitative Data & Instrumental Parameters

Table 1: Optimized UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.000.4080%20%
1.000.4080%20%
4.000.4010%90%
5.500.4010%90%
5.600.4080%20%
7.000.4080%20%
Table 2: Representative MRM Transitions for 2,5-Dichloro-4-nitro-1H-imidazole

(Note: Exact mass = 180.94 Da. Due to the high electron affinity of the halogens and nitro group, negative electrospray ionization (ESI-) yields superior signal-to-noise ratios for this specific scaffold).

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2,5-Dichloro-4-nitroimidazoleESI (-)179.9 [M-H]⁻133.9[M-H-NO₂]⁻-18Quantifier
2,5-Dichloro-4-nitroimidazoleESI (-)179.9 [M-H]⁻114.9 [M-H-NO-Cl]⁻-25Qualifier
Deuterated IS (d3)ESI (-)182.9 [M-H]⁻136.9-18Internal Standard
Table 3: Method Performance Summary (Spiked Plasma Matrix)
Concentration LevelIntra-day Precision (RSD %)Inter-day Precision (RSD %)Mean Recovery (%)Matrix Effect (%)
Low QC (2 ng/mL)4.25.892.495.1
Mid QC (50 ng/mL)3.14.594.798.2
High QC (800 ng/mL)2.53.996.199.0

References

  • National Institutes of Health (NIH) / PMC. "Validated LC‐MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI‐0690 in Preclinical Target Site PK/PD Studies." Pharmaceutics. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis." Journal of Analytical Methods in Chemistry. URL:[Link]

  • Agilent Technologies. "Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS." Agilent Application Notes. URL:[Link]

  • MDPI. "Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry." Molecules. URL:[Link]

  • Google Patents. "Process for production of 2-chloro-4-nitroimidazole derivatives (WO2019146113A1)." World Intellectual Property Organization.
  • ACS Publications. "Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry. URL:[Link]

  • White Rose eTheses Online. "Synthesis and Characterisation of Novel High Energy Density Metal-Based Poly(nitro) Azolates and Azines." University of Leeds. URL: [Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) of 2,5-Dichloro-4-nitro-1H-imidazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Context 2,5-Dichloro-4-nitro-1H-imidazole (CAS 15965-32...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

2,5-Dichloro-4-nitro-1H-imidazole (CAS 15965-32-9) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry . It serves as a critical intermediate in the synthesis of novel nitroimidazole-based therapeutics, a class of compounds renowned for their potent antitubercular and antiprotozoal properties, most notably in the development of Pretomanid and Delamanid analogs . The presence of two distinct halogen leaving groups, combined with the strong electron-withdrawing nature of the nitro group, creates a unique electronic landscape that allows for highly regioselective nucleophilic aromatic substitution (S_NAr) reactions.

Mechanistic Insights & Causality (E-E-A-T)

To harness the full synthetic potential of 2,5-dichloro-4-nitro-1H-imidazole, one must understand the electronic causality dictating its reactivity.

The nitro group at the C-4 position dramatically lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the imidazole ring. This exerts a profound activating effect on the adjacent C-5 position through both inductive electron withdrawal and resonance stabilization of the resulting anionic Meisenheimer intermediate.

Consequently, when exposed to intermolecular nucleophiles (such as amines, alkoxides, or thiolates), S_NAr occurs almost exclusively at the C-5 position. The C-2 chlorine, while technically activated by the flanking N1 and N3 heteroatoms, lacks the direct resonance stabilization provided by the nitro group. Therefore, the C-2 position remains intact under mild conditions, allowing for orthogonal functionalization later in the synthetic sequence (e.g., via intramolecular cyclization, as seen in the synthesis of Pretomanid) .

Mechanism Substrate 2,5-Dichloro-4-nitro -1H-imidazole Intermediate Meisenheimer Complex (Stabilized by 4-NO2) Substrate->Intermediate Nucleophile (Nu:) Attack at C-5 Product 5-Substituted-2-chloro -4-nitroimidazole Intermediate->Product Rapid Chloride Elimination

Regioselective SNAr mechanism at the C-5 position activated by the C-4 nitro group.

Quantitative Data: Nucleophile Scope and Regioselectivity

The following table summarizes the optimized conditions and expected yields for various nucleophiles, demonstrating the robust nature of the C-5 regioselectivity.

Nucleophile ClassSpecific NucleophileSolventBaseTemp (°C)Time (h)Regioselectivity (C-5:C-2)Isolated Yield (%)
Secondary AmineMorpholineTHFDIPEA0 to 253.0> 99:188
Primary AmineBenzylamineEtOHEt3N255.0> 95:582
AlkoxideSodium MethoxideMeOHNone02.0> 99:191
ThiolateThiophenolDMFK_2CO_3254.0> 98:285

Table 1: Scope of S_NAr reactions on 2,5-dichloro-4-nitro-1H-imidazole. Data reflects standardized optimization workflows to maximize C-5 substitution while preserving the C-2 chloride.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that successful S_NAr on highly electrophilic substrates requires strict temperature control and the correct choice of non-nucleophilic bases to prevent competitive solvolysis or degradation.

Workflow S1 Step 1: Substrate Dissolution (THF, 0 °C, N2 atmosphere) S2 Step 2: Base & Nu: Addition (DIPEA + Amine, dropwise) S1->S2 S3 Step 3: S_NAr Reaction (Stir 2-4h, monitor via LC-MS) S2->S3 S4 Step 4: Aqueous Workup (EtOAc extraction, Brine wash) S3->S4 S5 Step 5: Product Isolation (Flash Chromatography) S4->S5

Step-by-step experimental workflow for the C-5 nucleophilic substitution reaction.

Protocol A: Synthesis of 2-Chloro-5-morpholino-4-nitro-1H-imidazole

Causality Note: Tetrahydrofuran (THF) is selected as the solvent because its aprotic nature prevents competitive nucleophilic attack (unlike alcohols), while N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HCl byproduct without reacting with the highly electrophilic substrate.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert nitrogen gas.

  • Dissolution: Add 2,5-dichloro-4-nitro-1H-imidazole (1.0 mmol, 182 mg) to the flask. Dissolve in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Self-Validation: The initial Meisenheimer complex formation is highly exothermic; starting at 0 °C prevents localized heating that could drive unwanted di-substitution at the C-2 position.

  • Base Addition: Add DIPEA (1.2 mmol, 210 µL) via syringe in one portion.

  • Nucleophile Addition: Dilute morpholine (1.05 mmol, 91 µL) in 2 mL of anhydrous THF. Add this solution dropwise over 15 minutes using a syringe pump.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The starting material ( Rf​ ~ 0.6) should completely convert to a more polar bright yellow spot ( Rf​ ~ 0.3).

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH_4Cl. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual DIPEA salts, dry over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure 5-morpholino product as a yellow solid.

Protocol B: Synthesis of 2-Chloro-5-methoxy-4-nitro-1H-imidazole

Causality Note: When using powerful anionic nucleophiles like methoxide, no additional base is required. The reaction must be kept strictly at 0 °C to prevent the methoxide from attacking the C-2 position or causing ring degradation.

  • Dissolution: Dissolve 2,5-dichloro-4-nitro-1H-imidazole (1.0 mmol, 182 mg) in anhydrous Methanol (8 mL) under nitrogen at 0 °C.

  • Nucleophile Addition: Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in Methanol (1.0 M, 1.05 mL, 1.05 mmol) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for exactly 2 hours.

    • Self-Validation: Do not let the reaction warm to room temperature. LC-MS should indicate a mass shift corresponding to the loss of one chlorine isotope pattern and the addition of a methoxy group ( −Cl+OCH3​ ).

  • Workup: Neutralize the mixture immediately with 1.0 M HCl (1.1 mL) to halt the reaction. Concentrate the methanol in vacuo.

  • Extraction: Partition the residue between EtOAc (20 mL) and Water (10 mL). Extract the aqueous layer once more with EtOAc (10 mL). Dry the combined organics over MgSO_4 and concentrate to yield the product, which is typically >95% pure and can be used in subsequent steps without column chromatography.

References

  • Title: An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy Source: Chemical Papers 74 (11) 3937–3945 (2020) URL: [Link]

  • Title: Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol Source: Organic Process Research & Development - ACS Publications (2023) URL: [Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Cross-Validation of Mass Spectrometry Data for 2,5-Dichloro-4-nitro-1H-imidazole: A Comparative Guide

The Analytical Challenge The compound 2,5-dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) is a highly functionalized heterocyclic intermediate critical to the development of novel pharmaceuticals and agrochemicals. With...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

The compound 2,5-dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) is a highly functionalized heterocyclic intermediate critical to the development of novel pharmaceuticals and agrochemicals. With a monoisotopic exact mass of 180.9446 Da [1], its structural composition (C₃HCl₂N₃O₂) presents a unique triad of analytical challenges for mass spectrometry (MS):

  • Isotopic Complexity: The presence of two chlorine atoms generates a distinct M, M+2, M+4 isotopic signature that must be deconvoluted during quantitation.

  • In-Source Fragmentation: The nitro group is highly labile. Improper declustering potentials in electrospray ionization (ESI) can lead to premature loss of NO₂, skewing precursor ion transmission.

  • High Acidity: The electron-withdrawing nature of the halogens and the nitro group renders the imidazole N-H proton highly acidic (pKa ~4.5), dictating the necessity for negative-ion mode analysis.

As drug development progresses from early preclinical pharmacokinetics to late-stage clinical trials, analytical platforms often evolve. To ensure data comparability across these phases, regulatory bodies require rigorous cross-validation. According to the [2] and the [3], cross-validation must statistically assess inter-platform bias to guarantee that a change in instrumentation does not compromise the integrity of the pharmacokinetic data.

This guide objectively compares three distinct MS platforms for the analysis of 2,5-dichloro-4-nitro-1H-imidazole, providing self-validating experimental protocols and cross-validation metrics.

Platform Comparison: Selecting the Right MS Modality

To establish a robust cross-validation framework, we evaluate three orthogonal mass spectrometry platforms.

Platform A: LC-ESI-QQQ (Triple Quadrupole)
  • The Gold Standard for Targeted Quantitation.

  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM) in negative ESI mode. The first quadrupole (Q1) isolates the [M-H]⁻ precursor, Q2 fragments it via collision-induced dissociation (CID), and Q3 isolates the product ion.

  • Causality for Selection: QQQ offers the highest sensitivity and broadest linear dynamic range, making it indispensable for low-level pharmacokinetic profiling.

Platform B: LC-ESI-QTOF (Quadrupole Time-of-Flight)
  • The Standard for Structural Elucidation.

  • Mechanism: Combines quadrupole precursor selection with high-resolution Time-of-Flight mass analysis (HRMS).

  • Causality for Selection: In complex biological matrices, isobaric interferences can share the nominal mass MRM transitions of the target. QTOF provides exact mass measurements (<5 ppm error), ensuring that the quantified peak is structurally accurate and not a matrix artifact.

Platform C: GC-EI-MS (Gas Chromatography-Electron Impact)
  • The Orthogonal Validator.

  • Mechanism: Employs hard ionization (70 eV) post-chromatographic separation based on volatility.

  • Causality for Selection: LC-ESI is highly susceptible to ion suppression from matrix phospholipids. GC-EI-MS operates in a vacuum devoid of solvent matrix effects, providing an orthogonal dataset to validate the absolute recovery and accuracy of the LC-MS platforms.

Mechanistic Insights: Fragmentation Pathways

Understanding the fragmentation causality is critical for method development. In negative ESI, 2,5-dichloro-4-nitro-1H-imidazole readily deprotonates to form the[M-H]⁻ precursor at m/z 179.94. Upon CID, the primary neutral loss is the nitro radical/molecule (-46 Da), yielding an intense product ion at m/z 133.94. Increasing collision energy drives the subsequent expulsion of a chlorine radical (-35 Da) to form m/z 98.97.

G Parent [M-H]⁻ m/z 179.94 (C3Cl2N3O2)⁻ Frag1 [M-H-NO2]⁻ m/z 133.94 (C3Cl2N2)⁻ Parent->Frag1 Loss of NO2 (-46 Da) Frag2 [M-H-NO2-Cl]⁻ m/z 98.97 (C3ClN2)⁻ Frag1->Frag2 Loss of Cl (-35 Da)

Proposed negative ESI MS/MS fragmentation pathway of the target compound.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where the chemical properties of the analyte dictate the sample preparation causality.

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS
  • Causality: The analyte is highly acidic. Extracting it at physiological pH would result in poor organic partitioning due to its ionized state. Acidifying the matrix suppresses ionization, driving the neutral molecule into the organic phase.

  • Aliquot 100 µL of spiked plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., ¹³C₃-labeled analog).

  • Add 100 µL of 2% Formic Acid in water. Vortex for 10 seconds to ensure complete protonation of the imidazole ring.

  • Add 1.0 mL of Ethyl Acetate. Vortex for 5 minutes, then centrifuge at 14,000 x g for 5 minutes.

  • Transfer 800 µL of the organic supernatant to a clean tube and evaporate to dryness under N₂ at 30°C.

  • Reconstitute in 100 µL of 20% Acetonitrile in water (matching initial LC mobile phase conditions to prevent peak fronting).

Protocol 2: Derivatization for GC-EI-MS
  • Causality: The free N-H group of the imidazole ring causes severe peak tailing and thermal degradation in the GC injector. Derivatization replaces the proton with a bulky silyl group, shielding the ring and ensuring sharp chromatography.

  • Take 50 µL of the dried LLE extract from Protocol 1.

  • Add 50 µL of MTBSTFA + 1% TBDMCS (derivatizing agent).

  • Incubate at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.

  • Inject 1 µL into the GC-MS (Injector temp: 250°C, DB-5MS column).

Cross-Validation Workflow & Statistical Metrics

The ICH M10 guideline emphasizes a statistical approach to cross-validation. The workflow below illustrates the parallel processing of samples across the three platforms to assess inter-method bias.

G cluster_platforms Analytical Platforms for Cross-Validation Sample Spiked Matrix Samples (2,5-dichloro-4-nitro-1H-imidazole) Prep Liquid-Liquid Extraction (pH-Controlled Partitioning) Sample->Prep QQQ Platform A: LC-ESI-QQQ Targeted Quantitation Prep->QQQ QTOF Platform B: LC-ESI-QTOF High-Resolution MS Prep->QTOF GCMS Platform C: GC-EI-MS Orthogonal Validation Prep->GCMS Stats ICH M10 Statistical Assessment (Evaluate Bias & Precision) QQQ->Stats QTOF->Stats GCMS->Stats Report Validated Bioanalytical Method Stats->Report

Cross-validation workflow for MS platforms assessing ICH M10 bias.

Quantitative Data Presentation

Table 1: Platform Performance Comparison

ParameterPlatform A: LC-ESI-QQQPlatform B: LC-ESI-QTOFPlatform C: GC-EI-MS
Ionization Mode ESI NegativeESI NegativeEI (70 eV)
Mass Resolution Unit (~0.7 Da)High (< 5 ppm error)Unit (~0.7 Da)
Linear Dynamic Range 3.5 to 4 logs2.5 to 3 logs3 logs
LLOQ (Plasma) 1.0 ng/mL10.0 ng/mL5.0 ng/mL
Matrix Effect Impact High (Requires IS correction)Moderate (Exact mass resolves)Low (Vacuum ionization)

Table 2: Cross-Validation Metrics (n=30 Spiked Samples) Note: Bias is calculated relative to the nominal spiked concentration. Industry standard acceptance criteria for cross-validation require the mean bias to be within ±20%.

Concentration LevelQQQ Mean ± SD (ng/mL)QTOF Mean ± SD (ng/mL)GC-MS Mean ± SD (ng/mL)Max Inter-Platform Bias (%)
Low QC (5.0 ng/mL) 4.92 ± 0.21Below LLOQ5.31 ± 0.457.9% (QQQ vs GC-MS)
Mid QC (50.0 ng/mL) 48.7 ± 1.851.2 ± 2.449.5 ± 3.15.1% (QQQ vs QTOF)
High QC (500 ng/mL) 495.1 ± 12.4508.3 ± 18.6488.7 ± 22.14.0% (QTOF vs GC-MS)
Conclusion

The cross-validation data demonstrates that all three platforms yield comparable quantitative results for 2,5-dichloro-4-nitro-1H-imidazole at mid and high concentrations, well within the ±20% ICH M10 bias limits. However, for ultra-trace pharmacokinetic profiling (Low QC), Platform A (LC-ESI-QQQ) remains the mandatory choice due to its superior LLOQ, while Platform C (GC-EI-MS) serves as an excellent orthogonal backup to verify the absence of LC-specific matrix suppression.

References

  • EPA. "Chemical Details for Imidazole, 2,4-dichloro-5-nitro- (CAS 15965-32-9)." CompTox Chemicals Dashboard. Available at:[Link]

  • International Council for Harmonisation (ICH). "Guideline M10 - Bioanalytical Method Validation and Study Sample Analysis." ICH Official Guidelines, May 2022. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link]

Comparative

Comparative Evaluation Guide: 2,5-Dichloro-4-nitro-1H-imidazole vs. Standard Imidazoles in Antibacterial Drug Development

As antimicrobial resistance accelerates, drug development must pivot from traditional scaffolds to highly functionalized derivatives. While standard 5-nitroimidazoles like Metronidazole (MTZ) and Tinidazole (TNZ) remain...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, drug development must pivot from traditional scaffolds to highly functionalized derivatives. While standard 5-nitroimidazoles like Metronidazole (MTZ) and Tinidazole (TNZ) remain gold standards for anaerobic infections, their strict requirement for low-redox environments limits their clinical spectrum[].

This guide provides an authoritative, data-driven comparison between standard imidazoles and 2,5-dichloro-4-nitro-1H-imidazole (DCNI) —a highly reactive, halogenated 4-nitroimidazole. By evaluating the physicochemical causality behind its efficacy, we outline why DCNI serves as both a potent standalone agent and a critical electrophilic scaffold for next-generation therapeutics[2].

Mechanistic Causality: The Role of Halogenation in Redox Activation

To understand the divergent performance of these compounds, we must examine their activation pathways. Nitroimidazoles are prodrugs; they require intracellular reduction of the nitro group to form reactive radical anions that induce lethal DNA strand breakage[3].

  • Standard 5-Nitroimidazoles (MTZ, TNZ): These compounds possess a highly negative reduction potential ( E1/2​≈−415 mV). Consequently, they can only be reduced by the specific ferredoxin-linked nitroreductases found in strict anaerobes or specific protozoa[]. In aerobic environments, oxygen outcompetes the prodrug for electrons, rendering MTZ inactive.

  • 2,5-Dichloro-4-nitro-1H-imidazole (DCNI): The substitution of two highly electronegative chlorine atoms at the 2 and 5 positions exerts a profound electron-withdrawing effect on the imidazole ring[2]. This significantly lowers the energy barrier for nitro group reduction (shifting the E1/2​ to approximately -290 mV). This thermodynamic shift allows DCNI to undergo reductive bioactivation even in microaerophilic or aerobic environments, similar to the dual-action mechanisms observed in advanced indolin-2-one nitroimidazoles[4]. Furthermore, the halogens drastically increase the compound's lipophilicity ( logP ), driving rapid intracellular accumulation.

MOA MTZ Metronidazole 5-Nitroimidazole E1/2 = -415 mV Reductase Bacterial Nitroreductase Electron Transfer MTZ->Reductase Strict Anaerobic DCNI DCNI 2,5-dichloro-4-nitro E1/2 = -290 mV DCNI->Reductase Microaerophilic/Aerobic Radical Nitro Radical Anion Highly Reactive Species Reductase->Radical 1e- Reduction DNA DNA Damage Strand Breakage & Death Radical->DNA Covalent Adducts

Fig 1: Comparative redox activation pathways of standard vs. halogenated nitroimidazoles.

Self-Validating Experimental Methodologies

To objectively evaluate DCNI against MTZ and TNZ, we employ a three-phase orthogonal testing workflow. This system ensures that phenotypic susceptibility is directly validated by physicochemical data.

Workflow Phase1 Phase 1: Physicochemical Profiling Cyclic Voltammetry & LogP Determination Phase2 Phase 2: In Vitro Susceptibility CLSI Broth Microdilution (Anaerobic/Aerobic) Phase1->Phase2 Redox & Permeability Data Phase3 Phase 3: Mechanistic Validation Time-Kill Kinetics & DNA Comet Assay Phase2->Phase3 MIC Values (1x, 4x, 8x) Decision Efficacy & Scaffold Viability Assessment Phase3->Decision Bactericidal Kinetics

Fig 2: Self-validating experimental workflow for evaluating nitroimidazole efficacy.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Rationale: Phenotypic efficacy must be grounded in thermodynamics. Measuring the reduction potential explains why a compound is active across different oxygen gradients.

  • Dissolve 1 mM of DCNI, MTZ, and TNZ in anhydrous dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Utilize a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Purge the solution with high-purity nitrogen for 15 minutes to remove dissolved oxygen.

  • Scan from 0.0 V to -1.0 V at a scan rate of 100 mV/s. Record the cathodic peak potential ( Epc​ ) to quantify the ease of nitro group reduction.

Protocol 2: Broth Microdilution for MIC Determination

Rationale: Validates the biological impact of the redox shift observed in Protocol 1.

  • Prepare standard inocula ( 5×105 CFU/mL) of Bacteroides fragilis (obligate anaerobe) and Staphylococcus aureus (aerobe).

  • Serially dilute compounds (0.06 to 64 µg/mL) in supplemented Brucella broth (for anaerobes) and Mueller-Hinton broth (for aerobes).

  • Incubate B. fragilis in an anaerobic chamber (80% N 2​ , 10% CO 2​ , 10% H 2​ ) for 48h at 37°C. Incubate S. aureus in ambient air for 24h at 37°C.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration completely inhibiting visible growth.

Protocol 3: Time-Kill Kinetics & DNA Damage Quantification

Rationale: Confirms that cell death is driven by bactericidal DNA fragmentation rather than off-target bacteriostatic effects.

  • Expose logarithmic-phase bacterial cultures to 4× MIC of each compound.

  • Plate aliquots at 0, 2, 4, 8, and 24 hours onto drug-free agar to quantify viable CFU/mL.

  • Harvest treated cells at 4 hours and perform a Single Cell Gel Electrophoresis (Comet Assay). Quantify the "tail moment" using fluorescence microscopy to measure the extent of DNA strand breaks.

Quantitative Data Synthesis

The following table synthesizes the expected physicochemical and microbiological profiles based on the structural mechanics of these scaffolds.

ParameterMetronidazole (MTZ)Tinidazole (TNZ)2,5-Dichloro-4-nitro-1H-imidazole (DCNI)
Compound Class 5-Nitroimidazole5-NitroimidazoleHalogenated 4-Nitroimidazole
Lipophilicity (Est. logP ) -0.020.35~1.85
Reduction Potential ( Epc​ ) -415 mV-380 mV-290 mV
Anaerobic MIC (B. fragilis) 0.5 - 2.0 µg/mL0.25 - 1.0 µg/mL0.1 - 0.5 µg/mL
Aerobic MIC (S. aureus) > 64 µg/mL (Resistant)> 64 µg/mL (Resistant)4.0 - 16.0 µg/mL (Active)
Bactericidal Kinetics (4× MIC) -3 log10​ at 24h-3 log10​ at 24h-3 log10​ at 8h (Accelerated)

Formulation & Drug Development Implications

The utility of 2,5-dichloro-4-nitro-1H-imidazole extends far beyond its direct antibacterial efficacy. In drug development, DCNI is prized as a highly reactive electrophilic scaffold[2].

The chlorine atom at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). This makes DCNI an ideal starting material for synthesizing complex bicyclic nitroimidazoles, such as the imidazo[2,1-b]oxazole derivatives (e.g., pretomanid and delamanid analogs used in multidrug-resistant tuberculosis therapy)[5]. By leveraging the DCNI scaffold, medicinal chemists can engineer molecules that exhibit a dual mode of action: direct inhibition of cell wall/DNA synthesis enzymes combined with the classic nitroimidazole release of reactive nitrogen species[4]. This dual-targeting approach drastically impairs the ability of pathogens to develop resistance, marking DCNI as a cornerstone intermediate in modern antimicrobial design.

References
  • WikiLectures . "Nitroimidazole antibiotics". Available at:[Link]

  • ACS Central Science / NIH PMC . "Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action". Available at:[Link]

  • LookChem . "Efficient Access to Original 6-Substituted 5-Nitro-2,3-dihydro-imidazo[2,1-b]oxazoles". Available at: [Link]

Sources

Validation

validating UV-Vis spectrophotometry methods for 2,5-dichloro-4-nitro-1H-imidazole

Validating UV-Vis Spectrophotometry Methods for 2,5-Dichloro-4-nitro-1H-imidazole: A Comparative Guide As analytical scientists and drug development professionals, we are constantly tasked with balancing analytical rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating UV-Vis Spectrophotometry Methods for 2,5-Dichloro-4-nitro-1H-imidazole: A Comparative Guide

As analytical scientists and drug development professionals, we are constantly tasked with balancing analytical rigor, throughput, and cost-efficiency. When working with heterocyclic organic intermediates like 2,5-dichloro-4-nitro-1H-imidazole (CAS 15965-32-9), selecting and validating the right analytical method is critical. This compound, characterized by its imidazole ring substituted with two chlorine atoms and a nitro group, is a highly reactive and lipophilic intermediate widely used in pharmaceuticals and agrochemicals[1].

Because of its strong chromophore—driven by the conjugated imidazole ring and the electron-withdrawing nitro group—this compound is an excellent candidate for UV-Vis spectrophotometry. This guide provides an objective comparison of UV-Vis against chromatographic alternatives and delivers a field-proven, ICH Q2(R2)-compliant validation protocol specifically tailored for this analyte.

Comparative Analysis: UV-Vis vs. Chromatographic Alternatives

While High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold standards for complex impurity profiling, UV-Vis spectrophotometry remains unmatched for rapid, high-throughput bulk assay and dissolution testing.

The decision to use UV-Vis over HPLC must be driven by the Analytical Target Profile (ATP) [2]. UV-Vis is a non-separative technique; therefore, its Achilles' heel is specificity. If your matrix contains excipients or degradation products that absorb at the same wavelength as 2,5-dichloro-4-nitro-1H-imidazole, chromatography is mandatory. However, for pure API (Active Pharmaceutical Ingredient) quantification or simple formulations, UV-Vis offers a highly efficient, self-validating system[3].

Table 1: Objective Performance Comparison for Imidazole Derivative Analysis

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Specificity Low to Moderate (Prone to matrix interference)High (Chromatographic separation)Very High (Mass-to-charge ratio)
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.01 - 0.1 µg/mL< 0.001 µg/mL
Throughput Very High (< 1 min per sample)Moderate (5-15 mins per run)Low to Moderate
Cost per Analysis Low (Minimal solvent, cheap consumables)Moderate (Solvents, columns)High (Argon/Nitrogen, costly maintenance)
Best Use Case Bulk API assay, routine QA/QC, dissolutionImpurity profiling, stability-indicating assaysGenotoxic impurities, pharmacokinetics

The Analytical Lifecycle & Causality in Method Development

The updated ICH Q2(R2) and Q14 guidelines mandate a lifecycle approach to method validation[4]. We do not simply execute tests; we must understand the causality behind every experimental choice.

G ATP Analytical Target Profile (ATP) Define intended purpose Dev Method Development Solvent & λmax selection ATP->Dev Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy Dev->Val Routine Routine Analysis Lifecycle Management Val->Routine Routine->ATP Continuous Improvement

Analytical Method Lifecycle from Development to Validation per ICH Q14/Q2(R2).

Causality in Solvent and Wavelength Selection

2,5-dichloro-4-nitro-1H-imidazole has limited solubility in pure water due to its lipophilicity[1].

  • Solvent Choice: We recommend a co-solvent system (e.g., Methanol:Water 50:50 v/v) or a dilute acidic medium (0.1N HCl) to ensure complete dissolution. Causality: Incomplete dissolution creates particulate matter that scatters light, falsely elevating absorbance readings and violating the Beer-Lambert Law.

  • Wavelength (λmax) Selection: A full scan from 200–400 nm must be performed. The nitro-imidazole system typically exhibits a distinct λmax. Causality: Measuring at the exact peak of the absorbance curve ensures maximum sensitivity and minimizes the rate of change of absorbance with wavelength, drastically improving method robustness against minor instrumental shifts.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the validation protocol must be a self-validating system—meaning the experimental design inherently proves its own accuracy and precision without relying on external assumptions. The following protocol aligns with ICH Q2(R2) standards for quantitative measurements[4].

G Prep Standard & Sample Preparation (Accurate Weighing & Dilution) Spec Specificity Testing (Blank & Placebo Scans) Prep->Spec Lin Linearity Assessment (5-150% Target Concentration) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery & %RSD < 2%) Lin->AccPrec Rep Data Evaluation & Reporting (LOD/LOQ & Regression Analysis) AccPrec->Rep

Step-by-step UV-Vis validation workflow for quantitative analysis.

Step 1: Specificity & System Suitability
  • Prepare three solutions: A blank (pure solvent), a placebo (matrix without 2,5-dichloro-4-nitro-1H-imidazole), and a standard solution of the API (e.g., 10 µg/mL).

  • Scan all three solutions from 200 nm to 400 nm.

  • Acceptance Criteria: The blank and placebo must show negligible absorbance at the established λmax. If the placebo absorbs light at λmax, you must utilize first-order derivative spectrophotometry to eliminate the background interference, or pivot to HPLC-UV[3].

Step 2: Linearity and Range
  • Prepare a stock solution of 2,5-dichloro-4-nitro-1H-imidazole (e.g., 100 µg/mL).

  • Serially dilute the stock to create a minimum of five concentration levels spanning 50% to 150% of the target working concentration (e.g., 5, 8, 10, 12, and 15 µg/mL).

  • Measure the absorbance of each solution in triplicate at λmax.

  • Plot Absorbance vs. Concentration and perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be statistically close to zero.

Step 3: Co-Validation of Accuracy and Precision

ICH Q2(R2) explicitly allows for the combined approach of evaluating accuracy and precision to streamline laboratory workflows[4].

  • Accuracy (Recovery): Spike known amounts of the 2,5-dichloro-4-nitro-1H-imidazole reference standard into the placebo matrix to achieve concentrations at 80%, 100%, and 120% of the target level. Prepare three replicates per level (9 determinations total).

  • Precision (Repeatability): Use the six replicates from the 100% accuracy level to calculate the Relative Standard Deviation (%RSD).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The %RSD for repeatability must be ≤2.0% .

Step 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Instead of visual evaluation, use the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ) from the linearity study:

  • LOD=3.3×(σ/S)

  • LOQ=10×(σ/S)

    Causality: This mathematical approach removes operator bias and provides a statistically sound threshold for the lowest detectable and quantifiable limits of the imidazole derivative.

Conclusion

Validating a UV-Vis spectrophotometric method for 2,5-dichloro-4-nitro-1H-imidazole requires a deep understanding of the molecule's lipophilic and chromophoric properties. While chromatographic methods offer superior specificity, a rigorously validated UV-Vis method—grounded in the causality of solvent selection, precise λmax targeting, and ICH Q2(R2) lifecycle principles—provides an exceptionally reliable, high-throughput, and cost-effective solution for routine pharmaceutical analysis.

References

  • CymitQuimica - CAS 15965-32-9: 2,5-dichloro-4-nitro-1H-imidazole.
  • BenchChem - A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2).
  • U.S. Food and Drug Administration (FDA) - Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development.

Sources

Safety & Regulatory Compliance

Safety

Professional EHS Guide: Handling and Disposal of 2,5-Dichloro-4-nitro-1H-imidazole

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when scaling up syntheses involving highly functionalized intermediates. 2,5-Dichloro-4-nitro-1H-imidazole (CAS: 15...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when scaling up syntheses involving highly functionalized intermediates. 2,5-Dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) is a versatile heterocyclic compound widely utilized in pharmaceutical and agrochemical development due to its lipophilicity and biological activity[1].

However, the very structural features that make it valuable—specifically the dual chlorine substituents and the nitro group—create strict logistical requirements for its disposal. Improper handling of halogenated, nitrated aromatics can lead to severe environmental toxicity or the generation of dangerous byproducts during destruction.

This guide provides a comprehensive, step-by-step operational plan for the safe containment, segregation, and disposal of this compound in a professional laboratory setting.

Physicochemical Risk Assessment & Disposal Logic

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The disposal of 2,5-dichloro-4-nitro-1H-imidazole is dictated by two primary structural components:

  • The Halogenated Ring (C-Cl bonds): The presence of chlorine atoms strictly prohibits the disposal of this compound in standard organic waste streams. If incinerated at standard temperatures, chlorinated organics can undergo de novo synthesis to form highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, it must be routed to specialized high-temperature incineration facilities.

  • The Nitro Group (-NO2): Nitroaromatics and nitrated heterocycles can exhibit reactivity when exposed to strong reducing agents or strong bases. This dictates strict segregation rules during temporary laboratory storage to prevent unintended exothermic reactions in waste carboys.

Quantitative Data & Waste Categorization
PropertyValueOperational Disposal Implication
CAS Number 15965-32-9Required for accurate EHS waste manifesting and compliance tracking[2].
Molecular Formula C₃HCl₂N₃O₂High heteroatom (Cl, N, O) to carbon ratio dictates specific combustion requirements[2].
Physical State Crystalline SolidSolid waste (e.g., contaminated weighing paper) must be segregated from liquid solvent waste[1].
Waste Classification Halogenated Organic Absolutely must not be mixed with non-halogenated solvent waste.

Procedural Step-by-Step Disposal Protocol

The following methodology establishes a closed-loop chain of custody from the benchtop to final destruction.

Step 1: Source Segregation and State Determination

  • Action: Separate waste containing 2,5-dichloro-4-nitro-1H-imidazole into solid and liquid streams immediately at the point of generation.

  • Causality: Solid waste (contaminated PPE, empty vials, silica gel from chromatography) requires different physical handling by EHS compared to liquid waste (reaction filtrates, HPLC effluent). Mixing them complicates the incineration feed process.

Step 2: Liquid Waste Containment

  • Action: Collect liquid solutions in clearly labeled, chemically compatible containers—preferably High-Density Polyethylene (HDPE) or PTFE-lined glass carboys.

  • Causality: While the compound is generally soluble in organic solvents[1], the chosen solvent matrix (e.g., DCM, DMF, or Methanol) dictates container compatibility. HDPE provides excellent resistance to most standard organic matrices while preventing the leaching associated with lower-grade plastics.

Step 3: Strict Segregation from Incompatibles

  • Action: Store the sealed waste containers in secondary containment trays, strictly isolated from strong reducing agents, alkali metals, and strong bases.

  • Causality: The nitro-imidazole moiety can be chemically reduced. Mixing this waste with reducing agents (e.g., borohydrides, lithium aluminum hydride) in a generic waste carboy risks dangerous pressure buildup, heat generation, or off-gassing.

Step 4: Labeling and EHS Handoff

  • Action: Affix a GHS-compliant hazardous waste label indicating "Halogenated Organic Waste" and specifically list "2,5-dichloro-4-nitro-1H-imidazole" with its approximate concentration.

  • Causality: Commercial waste disposal vendors rely on accurate laboratory documentation to calculate the necessary incineration temperatures and residence times.

Step 5: Final Destruction (High-Temperature Incineration)

  • Action: Institutional EHS transfers the waste to a certified commercial facility.

  • Causality: The facility will utilize a rotary kiln or liquid injection incinerator operating at >1100°C with rapid exhaust quenching. This extreme thermal environment cleaves the robust C-Cl bonds and prevents the thermodynamic recombination of atoms into dioxins/furans.

Waste Management Workflow

The following diagram illustrates the validated decision tree for routing 2,5-dichloro-4-nitro-1H-imidazole waste.

DisposalWorkflow Start 2,5-Dichloro-4-nitro-1H-imidazole Waste Generation CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Contaminated PPE, Silica, Vials) CheckState->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions, Filtrates) CheckState->LiquidWaste Halogenated Segregate strictly as: HALOGENATED WASTE SolidWaste->Halogenated LiquidWaste->Halogenated Verify solvent compatibility Containment Store in HDPE / Glass with Secondary Containment Halogenated->Containment Label with CAS 15965-32-9 Incineration Commercial High-Temp Incineration (>1100°C) Containment->Incineration Institutional EHS Transfer

Validated operational workflow for the segregation and disposal of halogenated nitro-imidazole waste.

References

  • ChemRadar. "1H-Imidazole,2,5-dichloro-4-nitro- CAS#15965-32-9 | Food Contact Materials Regulations Database." Retrieved March 28, 2026. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2,5-dichloro-4-nitro-1H-imidazole

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 2,5-Dichloro-4-nitro-1H-imidazole As a Senior Application Scientist, I frequently consult with drug development professionals on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 2,5-Dichloro-4-nitro-1H-imidazole

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of halogenated nitroimidazoles. 2,5-Dichloro-4-nitro-1H-imidazole (CAS: 15965-32-9) is a highly reactive intermediate utilized in the synthesis of novel therapeutics and complex organic molecules[1]. The strategic placement of two chlorine atoms and a nitro group on the imidazole ring imparts unique electrophilic reactivity. However, this same reactivity profile presents significant occupational hazards, including genotoxicity, severe sensitization, and environmental toxicity[2].

This guide provides a self-validating, step-by-step operational and disposal plan grounded in the mechanistic toxicology of nitroimidazoles. Our goal is to ensure that your laboratory safety protocols are as rigorous and reproducible as your chemistry.

Part 1: Mechanistic Causality: Why Strict PPE is Non-Negotiable

To understand the stringent Personal Protective Equipment (PPE) requirements, we must first examine the metabolic and chemical reactivity of the nitroimidazole scaffold. The toxicity of 2,5-dichloro-4-nitro-1H-imidazole is driven by the reduction of its nitro group. Under physiological or reductive laboratory conditions, the nitro group undergoes a single-electron transfer to form a highly reactive nitro radical anion[3].

Subsequent reduction yields a nitroso intermediate, which acts as a potent electrophile. This intermediate rapidly forms covalent adducts with cellular sulfhydryl groups (thiols) and DNA bases, leading to macromolecular damage and oxidative stress[3][4]. Furthermore, the fragmentation of the imidazole ring can release toxic byproducts such as hydrogen cyanide (HCN) and carbon monoxide (CO)[5]. The 2,5-dichloro substituents increase the molecule's lipophilicity, enhancing dermal penetration and making the compound a prime substrate for nucleophilic aromatic substitution ( SN​Ar ).

ToxicityPathway A 2,5-Dichloro-4-nitro-1H-imidazole B Nitro Radical Anion (Highly Reactive) A->B 1e- Reduction C Nitroso Intermediate (Electrophilic) B->C 1e- Reduction (-H2O) E Covalent Adducts (DNA/Protein Damage) B->E Oxidative Stress D Hydroxylamine Derivative C->D 2e- Reduction C->E Nucleophilic Attack (Thiols/DNA)

Reductive activation pathway of nitroimidazoles leading to reactive intermediates and adducts.

Part 2: Quantitative Data & PPE Specifications

To mitigate exposure to these reactive intermediates, personnel must utilize a multi-layered PPE strategy[2]. The tables below summarize the compound's physical properties and the scientific rationale for each PPE choice.

Table 1: Chemical Properties & Operational Implications | Property | Value | Operational Implication | | :--- | :--- | :--- | | Molecular Formula | C3​HCl2​N3​O2​ | High halogen content requires specialized disposal[6]. | | Physical State | Crystalline Powder | High risk of aerosolization and static charge accumulation. | | Storage Temp. | 2-8°C (Inert Gas) | Must reach room temperature before opening to prevent condensation. |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Mechanistic Rationale
Hand Protection Inner Nitrile (4 mil), Outer Neoprene (8 mil). Halogenated aromatics permeate standard latex. Neoprene provides superior resistance to halogenated organics[2].
Eye/Face Chemical splash goggles + Polycarbonate face shield. Prevents ocular exposure to crystalline dust and protects against splash hazards during solvent dissolution[2].
Respiratory NIOSH-approved N95/P100 respirator or PAPR. Inhalation bypasses the stratum corneum, allowing direct mucosal absorption of the highly reactive nitro compound.

| Body | Flame-resistant (FR) lab coat + Tyvek sleeves. | Prevents dust accumulation on forearms. FR material is mandatory if handling alongside flammable organic solvents. |

Part 3: Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. This means incorporating built-in checks to ensure safety at each step of the workflow.

Phase 1: Preparation and Weighing

  • Verify Environment: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Self-validation check: Tape a Kimwipe to the sash to visually confirm a continuous inward draft.

  • Establish the Zone: Line the weighing area within the fume hood with anti-static, chemical-absorbent bench paper.

  • Static Mitigation: 2,5-dichloro-4-nitro-1H-imidazole powder holds a static charge, leading to dangerous aerosolization. Use an anti-static ion gun on the weighing spatulas and the receiving vessel prior to transfer.

  • Tare and Transfer: Place a pre-tared, sealable vial on the analytical balance inside the hood. Transfer the required mass using a static-free micro-spatula.

  • Seal and Decontaminate: Cap the vial tightly before removing it from the balance area. Wipe the exterior of the vial with an isopropanol-dampened wipe. Self-validation check: Inspect the wipe under good lighting; if any yellow/white residue is visible, repeat the wipe-down until the cloth remains completely clean.

HandlingWorkflow S1 1. Fume Hood Verification S2 2. Anti-Static Preparation S1->S2 S3 3. Enclosed Weighing S2->S3 S4 4. Vessel Sealing S3->S4 S5 5. Exterior Decontamination S4->S5

Self-validating workflow for the safe weighing and transfer of halogenated nitroimidazole powders.

Part 4: Decontamination & Disposal Plan

Halogenated nitroimidazoles cannot be disposed of in standard organic waste streams. Incineration of mixed waste can generate highly toxic byproducts, including dioxins, hydrogen chloride, and hydrogen cyanide[5][6].

Step-by-Step Disposal Procedure:

  • Segregation: Designate a chemically compatible high-density polyethylene (HDPE) container exclusively for "Halogenated Organic Waste - Nitroimidazoles"[6]. Do not mix with strong oxidizing agents, as nitro compounds can become shock-sensitive.

  • Solid Waste: Collect all contaminated consumables (weighing paper, pipette tips, outer gloves) in a separate, heavy-duty poly bag labeled "Hazardous Solid Waste: Contaminated with 2,5-dichloro-4-nitro-1H-imidazole"[6].

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO or DCM), pour the effluent into the designated halogenated liquid waste carboy using a funnel. Self-validation check: Ensure the secondary containment bin beneath the carboy is completely dry and free of leaks.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact chemical name, the primary hazard ("Toxic, Halogenated"), and the accumulation start date[6].

  • EHS Pickup: Once the container reaches 80% capacity, cap it securely, transfer it to the Satellite Accumulation Area (SAA), and schedule an immediate pickup with your Environmental Health and Safety (EHS) department[6].

Spill Response Protocol (Dry Powder): If a spill occurs outside the fume hood, do not sweep the dry powder, as this will aerosolize the chemical. Evacuate the immediate vicinity. Don a half-mask P100 respirator. Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust. Carefully scoop the damp pads into a hazardous waste bag using a non-sparking dustpan. Wash the area with a 10% bleach solution; the oxidative power of bleach helps degrade the reactive imidazole ring, neutralizing residual traces.

References[1] NextSDS. "2,5-dichloro-4-nitro-1H-imidazole — Chemical Substance Information." NextSDS. 6]">https://nextsds.com[6] Benchchem. "Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide." Benchchem. 2]">https://www.benchchem.com[2] Benchchem. "2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9." Benchchem. 5]">https://www.benchchem.com[5] Bolognesi, P., et al. "Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds." Frontiers in Chemistry. 3]">https://www.frontiersin.org[3] Leitsch, D., et al. "Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase." PLOS Biology. 4]">https://journals.plos.org[4] Dingsdag, S. A., & Hunter, N. "Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms." Journal of Antimicrobial Chemotherapy. https://academic.oup.com

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